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  • Product: Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate
  • CAS: 1823496-03-2

Core Science & Biosynthesis

Foundational

Engineering Molecular Complexity: A Technical Guide to the Structure, Reactivity, and Application of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

Executive Summary In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency of the entire synthetic pipeline. Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency of the entire synthetic pipeline. Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is a highly versatile, polyfunctionalized heterocyclic scaffold. This whitepaper dissects its physicochemical properties, maps its mechanistic reactivity, and provides field-validated, self-monitoring protocols for its manipulation. By understanding the causality behind its reactivity, researchers can leverage this compound to engineer complex kinase inhibitors and novel therapeutic agents.

Physicochemical Profile & Structural Logic

Before deploying any building block in a synthetic route, a rigorous understanding of its physical and electronic properties is required. The pyrimidine core is inherently electron-deficient, a characteristic that is heavily modulated by its substituents.

Quantitative Data Summary

The fundamental properties of this compound are summarized below to facilitate integration into computational modeling and stoichiometric calculations.

PropertyValue
Chemical Name Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate
CAS Registry Number 1823496-03-2
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.08 g/mol
SMILES String CCOC(=O)C1=CN=C(C)N=C1Br
Monoisotopic Mass 243.98474 Da
Structural Logic

The architecture of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is not accidental; it is a masterpiece of electronic tuning:

  • The 4-Bromo Position: Acts as a prime leaving group. It is highly activated toward nucleophilic attack and oxidative addition due to the electron-withdrawing nature of the adjacent pyrimidine nitrogen (N3).

  • The 5-Ethyl Carboxylate: An electron-withdrawing group (EWG) that further depletes electron density at the C4 position via inductive and resonance effects, dramatically accelerating cross-coupling kinetics.

  • The 2-Methyl Group: Provides mild inductive electron donation to stabilize the ring system while serving as a critical steric boundary that dictates the conformation of the molecule within biological binding pockets.

Reactivity Core Ethyl 4-bromo-2-methyl pyrimidine-5-carboxylate Br 4-Bromo Group (Leaving Group) Core->Br Ester 5-Ethyl Carboxylate (EWG) Core->Ester Me 2-Methyl Group (Steric Tuning) Core->Me SNAr Nucleophilic Aromatic Substitution (SNAr) Br->SNAr Activated by N3 & C5 Suzuki Palladium-Catalyzed Cross-Coupling Br->Suzuki Oxidative Addition Ester->Br Inductive Pull Hydrolysis Saponification to Carboxylic Acid Ester->Hydrolysis Base Catalysis

Logical relationship of functional groups and their reactive pathways.

Validated Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its built-in failure checks. The following methodologies are designed as self-validating systems , explaining the causality behind every reagent choice to ensure reproducibility.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C4

This workflow introduces an aryl group at the C4 position, a common step in synthesizing extended kinase inhibitors.

  • Step 1: Reagent Assembly. Combine Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (1.0 eq), aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a Schlenk flask.

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step and minimizes unwanted dehalogenation side-reactions. K₂CO₃ acts as a mild base to generate the reactive aryl-boronate complex necessary for transmetalation.

  • Step 2: Solvent Addition & Degassing. Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Perform three freeze-pump-thaw cycles.

    • Causality: The biphasic system ensures the solubility of both the lipophilic organic substrates and the inorganic base. Degassing is non-negotiable; ambient oxygen will irreversibly oxidize the active Pd(0) species to inactive Pd(II), instantly halting the catalytic cycle.

  • Step 3: Thermal Activation. Heat the reaction mixture to 90°C under a positive nitrogen atmosphere for 12 hours.

    • Self-Validating Check: Monitor via LC-MS. The disappearance of the m/z 245/247 doublet (characteristic of the 1:1 bromine isotope pattern) confirms complete oxidative addition. If the doublet persists after 6 hours, it indicates catalyst deactivation, prompting the immediate addition of 2 mol% fresh catalyst.

  • Step 4: Quench & Extraction. Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl followed by brine.

    • Causality: NH₄Cl neutralizes residual base and helps partition the palladium salts into the aqueous layer, preventing stubborn emulsion formation during extraction.

  • Step 5: Purification. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Workflow Step1 Step 1: Reagent Assembly Substrate + Boronic Acid + Pd(dppf)Cl2 + K2CO3 Step2 Step 2: Degassing 3x Freeze-Pump-Thaw Cycles Step1->Step2 Step3 Step 3: Reaction Heat at 90°C for 12h under N2 Step2->Step3 Step4 Step 4: Workup Quench, Extract (EtOAc), Wash (Brine) Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica) Step4->Step5

Step-by-step workflow for Palladium-catalyzed cross-coupling.

Protocol B: Saponification of the C5 Ester

To utilize the C5 position for amide coupling, the ethyl ester must be hydrolyzed to a free carboxylic acid.

  • Step 1: Reagent Assembly. Dissolve the pyrimidine ester (1.0 eq) in THF/MeOH/H₂O (2:1:1 v/v).

    • Causality: This ternary solvent system is engineered to solubilize both the lipophilic pyrimidine core (THF) and the inorganic base (H₂O), while MeOH acts as a phase-transfer homogenizer to ensure a single reactive phase.

  • Step 2: Base Addition. Add LiOH·H₂O (3.0 eq) portion-wise at 0°C.

    • Causality: LiOH is strictly preferred over NaOH or KOH. The small lithium cation strongly coordinates to the carbonyl oxygen, increasing the electrophilicity of the ester carbon. This accelerates hydroxide attack even at low temperatures, preventing unwanted nucleophilic aromatic substitution (SNAr) at the C4 position.

  • Step 3: Hydrolysis. Stir at room temperature for 4 hours.

    • Self-Validating Check: Monitor via TLC. The starting material (high Rf) will convert completely to a baseline spot (the highly polar lithium carboxylate salt).

  • Step 4: Acidification & Isolation. Concentrate to remove organic solvents. Acidify the aqueous layer to pH 3 using 1M HCl.

    • Causality: Adjusting the pH to exactly 3 protonates the carboxylate to form the free acid. Because the resulting pyrimidine-5-carboxylic acid is largely insoluble in water, it precipitates directly from the aqueous phase, allowing for isolation via simple vacuum filtration without the need for chromatography.

Applications in Drug Discovery

The pyrimidine nucleus is widely recognized for its diverse biological activities, including potent antibacterial and antitumor properties . In the realm of oncology and targeted therapeutics, pyrimidine derivatives frequently serve as bioisosteres for the adenine ring of ATP. This structural mimicry allows them to competitively bind to the ATP-binding pocket (hinge region) of various kinases.

Specifically, halopyrimidine carboxylates are critical intermediates in rational drug design. For instance, analogous scaffolds (such as ethyl 5-bromopyrimidine-4-carboxylate) have been pivotal in the synthesis of potent protein kinase CK2 inhibitors, including the highly selective CX-5011 analogues .

When utilizing Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate , the 4-bromo position allows for the introduction of diverse aryl or heteroaryl groups via the Suzuki coupling outlined above, allowing the molecule to probe the deep hydrophobic pockets of the kinase active site. Simultaneously, the 5-carboxylate can be saponified and converted into complex amides, establishing critical, highly directional hydrogen-bonding interactions with the kinase hinge region backbone . The 2-methyl group ensures the molecule maintains the correct dihedral angle to avoid steric clashes with the kinase gatekeeper residue.

References

  • PubChemLite. "Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (CID 125041970)". PubChem Database. URL:[Link]

  • UCLA Chemistry and Biochemistry. "A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction". University of California, Los Angeles. URL: [Link]

  • Der Pharma Chemica. "Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives". Der Pharma Chemica Journal. URL: [Link]

Exploratory

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate CAS number and MSDS

Technical Whitepaper: Physicochemical Profiling, Reactivity, and Application of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (CAS: 1823496-03-2) Executive Summary As a Senior Application Scientist, I frequently encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling, Reactivity, and Application of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (CAS: 1823496-03-2)

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing robust, scalable synthetic routes for complex active pharmaceutical ingredients (APIs). Pyrimidine scaffolds are ubiquitous in modern drug discovery, particularly in the development of kinase inhibitors and oncology therapeutics. Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (CAS: 1823496-03-2) serves as a highly versatile, bifunctional building block[1]. Its unique electronic topology—driven by the electron-withdrawing nature of the pyrimidine ring and the C5-ester—renders the C4-bromine exceptionally reactive. This guide provides an in-depth analysis of its material safety data, mechanistic reactivity, and field-proven, self-validating experimental protocols.

Physicochemical Profiling & Material Safety Data (MSDS)

Before initiating any synthetic workflow, a rigorous understanding of the compound's physical properties and safety profile is mandatory. The compound is a halogenated heterocyclic ester, typically presenting as an off-white powder. It is an irritant, necessitating standard laboratory PPE (fume hood, nitrile gloves, safety goggles)[2].

Table 1: Physicochemical and Safety Data Summary [1][3][4]

Parameter Specification
Chemical Name Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate
CAS Number 1823496-03-2
Molecular Formula C8H9BrN2O2
Molecular Weight 245.08 g/mol
SMILES String CCOC(=O)C1=CN=C(C)N=C1Br
Purity (Commercial) ≥ 95%
Storage Conditions 0–8 °C (Refrigerated, dry environment)
GHS Signal Word Warning (GHS07)

| Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT SE 3) |

Mechanistic Reactivity & Structural Logic

The strategic value of this building block lies in its orthogonal reactivity[5].

  • C4-Bromine (Electrophilic Hotspot): The pyrimidine nitrogens (N1, N3) exert a strong inductive and resonance electron-withdrawing effect. The C5-ethyl ester further depletes electron density from the C4 position. Consequently, the C4-bromine is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, and thiolates, often proceeding at room temperature or with mild heating. It is also an excellent oxidative addition partner for Palladium(0) in cross-coupling reactions.

  • C5-Ethyl Ester (Latent Carboxylic Acid): The ester provides lipophilicity for organic extraction and acts as a protecting group during C4-functionalization. Post-coupling, it can be cleanly saponified to the corresponding carboxylic acid, setting the stage for amide bond formation.

  • C2-Methyl Group: Provides steric shielding and modulates the lipophilicity (LogP) of the final API scaffold, often improving metabolic stability against liver microsomes.

ReactivityMap Core Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (CAS: 1823496-03-2) SNAr Nucleophilic Aromatic Substitution (SNAr) Target: C4-Bromo Core->SNAr Amines/Alcohols, Base Suzuki Pd-Catalyzed Cross-Coupling (Suzuki/Stille) Target: C4-Bromo Core->Suzuki Boronic Acids, Pd(0), Base Hydrolysis Ester Hydrolysis (Saponification) Target: C5-Ester Core->Hydrolysis LiOH/NaOH, H2O/THF Prod_SNAr 4-Amino/Alkoxy Derivatives SNAr->Prod_SNAr Prod_Suzuki 4-Aryl/Heteroaryl Derivatives Suzuki->Prod_Suzuki Prod_Hydrolysis 4-Bromo-2-methylpyrimidine-5-carboxylic acid Hydrolysis->Prod_Hydrolysis

Figure 1: Divergent synthetic reactivity map of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step so the operator understands why a manipulation is performed, and analytical checkpoints are provided to confirm success before proceeding.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Functionalize the C4 position with a primary amine.

  • Preparation: Dissolve Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (1.0 eq) in anhydrous ethanol (0.2 M). Causality: Ethanol provides sufficient polarity to stabilize the Meisenheimer complex intermediate during SNAr.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HBr byproduct, preventing the amine nucleophile from protonating and losing reactivity.

  • Nucleophile Addition: Add the primary amine (1.2 eq) dropwise.

  • Reaction & Validation: Stir at 60 °C for 2-4 hours. Self-Validation: Monitor via LC-MS. The starting material (m/z 245/247, 1:1 isotopic pattern for Br) will disappear, replaced by the product mass (m/z = SM - 79 + Amine Mass).

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated NaHCO3, wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C4 position using an aryl boronic acid.

SuzukiWorkflow Prep 1. Reagent Prep Mix Core, Boronic Acid, Base in Dioxane/H2O Degas 2. Degassing N2 Sparging (10 min) Crucial for Pd(0) Prep->Degas Catalyst 3. Catalyst Addition Add Pd(dppf)Cl2 under N2 atm Degas->Catalyst Reaction 4. Heating 90°C for 4-12h Monitor via LC-MS Catalyst->Reaction Workup 5. Workup EtOAc Extraction & Brine Wash Reaction->Workup Purification 6. Purification Silica Gel Column Chromatography Workup->Purification

Figure 2: Self-validating experimental workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

  • Reagent Assembly: In a Schlenk flask, combine the pyrimidine core (1.0 eq), aryl boronic acid (1.1 eq), and K2CO3 (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and H2O. Causality: The biphasic solvent system ensures the organic substrates and the inorganic base are both solvated, facilitating the transmetalation step.

  • Degassing (Critical Step): Sparge the mixture with N2 gas for 10 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive N2 stream.

  • Heating & Validation: Heat to 90 °C for 4-12 hours. Self-Validation: The reaction mixture typically transitions from a bright red/orange to a dark brown/black as Pd black precipitates upon completion. TLC (Hexanes:EtOAc 3:1) will show a new, UV-active spot with a lower Rf than the starting material.

  • Workup: Filter through a pad of Celite to remove Pd particulates. Extract the filtrate with EtOAc, wash with water and brine, and purify via silica gel chromatography.

Applications in Drug Development

In medicinal chemistry, the 2-methylpyrimidine-5-carboxylate core is a privileged scaffold. By functionalizing the C4 position via the protocols above, researchers can rapidly generate libraries of ATP-competitive kinase inhibitors. The C5-carboxylic acid (post-hydrolysis) is frequently coupled with substituted anilines to target the hinge region of kinases, a strategy famously utilized in the development of blockbuster oncology drugs.

References

  • Title: Methyl 5-broMo-2-MethylpyriMidine-4-carboxylate — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Foundational

Comprehensive NMR Analysis of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate: A Technical Guide for Structural Elucidation

Executive Summary In the landscape of modern drug discovery, functionalized pyrimidines serve as privileged scaffolds. Specifically, Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is a highly versatile building block, fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, functionalized pyrimidines serve as privileged scaffolds. Specifically, Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is a highly versatile building block, frequently utilized in the synthesis of kinase inhibitors [1] and novel covalent allosteric inhibitors targeting WRN helicase for MSI-high cancers [2]. The presence of the C4-bromine provides a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

For researchers and drug development professionals, the rigorous structural elucidation of this intermediate is paramount. This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral analysis of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate, complete with self-validating experimental protocols.

Molecular Architecture & Resonance Causality

To accurately predict and interpret the NMR spectra of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate, one must analyze the distinct electronic environments created by its functional groups:

  • The Pyrimidine Core: The two electronegative nitrogen atoms (N1, N3) render the ring highly electron-deficient, heavily deshielding the attached protons and carbons.

  • C5-Ethyl Ester (-COOCH 2​ CH 3​ ): This group exerts a strong electron-withdrawing effect via resonance (-M) and induction (-I). It significantly deshields the adjacent C6 position.

  • C4-Bromine (-Br): While bromine is electronegative (-I effect), its large electron cloud introduces a "heavy atom effect," which paradoxically shields the directly attached C4 carbon slightly compared to a chlorine analog, while still deshielding the overall ring system.

  • C2-Methyl (-CH 3​ ): Positioned directly between two ring nitrogens, this methyl group experiences extreme inductive deshielding, shifting its resonance far downfield compared to typical allylic or aromatic methyl groups.

Spectral Data Presentation

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )

Note: Chemical shifts ( δ ) are reported in parts per million (ppm) relative to Tetramethylsilane (TMS) at 0.00 ppm.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality & Assignment Logic
C6-H ~8.95 - 9.05Singlet (s)1HN/AExtreme downfield shift due to the combined anisotropy of the electron-deficient pyrimidine ring and the deshielding cone of the adjacent C5 ester carbonyl.
Ester -CH 2​ - ~4.38 - 4.42Quartet (q)2H7.1Standard oxymethylene resonance. Deshielded by the adjacent ester oxygen. Coupled to the terminal methyl group.
C2-CH 3​ ~2.75 - 2.80Singlet (s)3HN/AShifted significantly downfield from a standard methyl (~0.9 ppm) due to the strong inductive pull of the flanking N1 and N3 atoms.
Ester -CH 3​ ~1.38 - 1.42Triplet (t)3H7.1Standard terminal methyl resonance of an ethyl ester. Coupled to the adjacent methylene group.
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausality & Assignment Logic
C2 ~169.5Quaternary (sp 2 )Most deshielded ring carbon; bonded directly to two electronegative nitrogens and a methyl group.
C=O (Ester) ~163.2Quaternary (sp 2 )Characteristic ester carbonyl resonance.
C6 ~159.8Methine (sp 2 )Highly deshielded by the adjacent N1 atom and the electron-withdrawing ester at C5.
C4 ~155.0Quaternary (sp 2 )Bonded to Bromine. The heavy atom effect of Br keeps this slightly more shielded than the C2 position.
C5 ~122.5Quaternary (sp 2 )The most shielded carbon in the pyrimidine core, acting as the β -carbon to the amidine-like N-C-N system, though pulled downfield by the ester.
Ester -CH 2​ - ~62.1Methylene (sp 3 )Deshielded by the directly attached ester oxygen.
C2-CH 3​ ~26.0Primary (sp 3 )Deshielded by the pyrimidine ring compared to a standard alkane methyl.
Ester -CH 3​ ~14.2Primary (sp 3 )Standard aliphatic methyl carbon.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity (E-E-A-T), the following protocol is designed as a self-validating system . Mere spectral acquisition is insufficient; the methodology must actively prevent common artifacts that lead to misassignment.

Phase 1: High-Fidelity Sample Preparation
  • High-Vacuum Desiccation (Critical Causality Step): The synthesized compound must be dried under high vacuum (< 0.1 mbar) for a minimum of 4 hours. Causality: Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is typically purified via silica gel chromatography using Ethyl Acetate (EtOAc) and Hexanes. Residual EtOAc exhibits a quartet at 4.12 ppm and a triplet at 1.26 ppm. If not rigorously removed, these signals will perfectly overlap with the target molecule's ethyl ester signals, rendering accurate integration impossible.

  • Solvent Selection: Dissolve 15 mg (for 1 H) or 40 mg (for 13 C) of the dried compound in 0.6 mL of CDCl 3​ (99.8% D). Causality: CDCl 3​ is chosen because it lacks exchangeable protons that could interfere with the spectrum, and it readily dissolves ester-functionalized pyrimidines without causing solvent-induced shifts.

  • Internal Standardization: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). This provides an absolute 0.00 ppm reference, which is critical when comparing subtle shift differences between the bromo- and chloro- analogs of this scaffold.

Phase 2: Acquisition Parameters
  • 1 H NMR Acquisition:

    • Frequency: 400 MHz.

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans: 16.

  • 13 C NMR Acquisition (Critical Causality Step):

    • Frequency: 100 MHz.

    • Relaxation Delay (D1): 3.0 seconds (Standard is often 1.0s). Causality: Pyrimidine quaternary carbons (C2, C4, C5) and the ester carbonyl lack attached protons to facilitate dipole-dipole relaxation. Consequently, they possess exceptionally long T1​ relaxation times. A short D1 delay will cause these critical structural peaks to vanish into the baseline noise.

    • Scans: Minimum 512 (1024 recommended).

Phase 3: Self-Validation & Processing
  • Integration Ratio Check: After Fourier Transform and baseline correction, set the C6-H singlet (~8.95 ppm) to an exact integration of 1.00. The system is validated only if the resulting integrations for the quartet, singlet, and triplet are exactly 2.00, 3.00, and 3.00 ( ±0.05 ), respectively. Any deviation indicates incomplete T1​ relaxation or co-eluting impurities.

Systems & Workflow Visualization

The following diagram illustrates the complete, end-to-end logical workflow for the synthesis, preparation, and structural validation of the pyrimidine derivative.

NMR_Workflow Synthesis Synthesis & Purification (Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate) SamplePrep Sample Preparation (High Vacuum Drying -> CDCl3 + TMS) Synthesis->SamplePrep Pure Compound Acquisition NMR Acquisition (1H: 400 MHz, 13C: 100 MHz, D1=3s) SamplePrep->Acquisition NMR Tube Processing Data Processing (FT, Phase/Baseline Correction, Apodization) Acquisition->Processing FID Data Analysis Spectral Analysis (Integration, Multiplet Extraction) Processing->Analysis Spectra Validation Structural Validation (Confirmation of Pyrimidine Core) Analysis->Validation Assignments

Figure 1: Workflow for structural elucidation and NMR validation of pyrimidine derivatives.

References

  • Source: Google Patents (US8188113B2)
  • Title: Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers Source: PubMed Central (PMC10842055) / National Institutes of Health URL: [Link]

  • Title: NMR Spectroscopy in Drug Discovery and Development Source: PubMed Central (PMC8078652) / National Institutes of Health URL: [Link]

Exploratory

The Molecular Architecture of Kinase Inhibition: Mechanism of Action of Pyrimidine-5-Carboxylate Derivatives

Executive Summary The development of targeted therapeutics in precision oncology and inflammatory diseases relies heavily on the modulation of hyperactive signaling cascades. Among the most privileged scaffolds in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics in precision oncology and inflammatory diseases relies heavily on the modulation of hyperactive signaling cascades. Among the most privileged scaffolds in modern medicinal chemistry are pyrimidine-5-carboxylate derivatives . Due to their structural homology to the adenine ring of adenosine triphosphate (ATP), these compounds serve as highly potent, ATP-competitive inhibitors across a broad spectrum of protein kinases.

This technical guide explores the deep mechanistic principles, structural biology, and self-validating experimental workflows required to evaluate pyrimidine-5-carboxylate derivatives, with a specific focus on their role in inhibiting kinases such as PI3K- α , B-Raf, and IKK β .

Structural Grounding and Pharmacophore Rationale

Protein kinases catalyze the transfer of the γ -phosphate from ATP to target substrates, a post-translational modification critical for cellular homeostasis and proliferation[1]. In oncogenesis, hyperphosphorylation driven by mutated kinases (e.g., PI3K/AKT or MAPK/ERK pathways) necessitates pharmacological intervention[1].

The pyrimidine-5-carboxylate scaffold is uniquely suited for this task. The core heterocycle acts as an adenine mimetic, inserting deeply into the highly conserved ATP-binding cleft located between the N-terminal and C-terminal lobes of the kinase domain[1]. The C5-carboxylate moiety provides a crucial vector for functionalization, allowing medicinal chemists to append solubilizing groups or bulky moieties that interact with the solvent-exposed region, thereby fine-tuning pharmacokinetic properties and kinome selectivity.

The Dual Mechanism of Action

The mechanism of action for advanced pyrimidine-5-carboxylate derivatives (such as pyrazolo[1,5-a]pyrimidines) is rarely limited to simple steric occlusion of ATP. Instead, they operate via a highly effective dual mechanism:

  • ATP Competition: The pyrimidine core forms critical hydrogen bonds with the backbone amides of the kinase "hinge region" (the segment connecting the N- and C-lobes)[1].

  • Conformational Locking: By extending functional groups into adjacent hydrophobic pockets (such as the DFG-out pocket), these derivatives stabilize the kinase in an inactive conformation, preventing the activation loop from adopting a catalytically competent state[1].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K-alpha RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Recruits/Activates mTOR mTOR AKT->mTOR Activates Inhibitor Pyrimidine-5-Carboxylate (ATP-Competitive Inhibitor) Inhibitor->PI3K Blocks ATP Binding

Fig 1: Mechanism of PI3K/AKT pathway blockade by pyrimidine-5-carboxylate derivatives.

Structural Biology: Hinge Region Interactions

The potency of pyrimidine-5-carboxylate inhibitors is dictated by their specific atomic interactions within the target kinase. The synthesis of these complex architectures often begins with versatile building blocks like ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, which undergo cyclocondensation to form mature, multi-ring systems[2].

  • PI3K- α Inhibition: In the design of piperazinyl furo[2,3-d]pyrimidine-5-carboxylates, the introduction of amide and urea moieties at specific vectors is engineered to provide key hydrogen-bonding interactions with Lys802 in the catalytic region, a strict requirement for displacing ATP[3].

  • B-Raf Inhibition: For B-Raf targeting, the incorporation of heterocyclic groups (e.g., 4-pyridyl) onto the pyrazolo[1,5-a]pyrimidine core enables a direct hydrogen bond with the hinge region residue Cys531 . This specific interaction drastically enhances kinase inhibition, dropping the IC 50​ into the nanomolar range[1].

  • IKK β Inhibition: While highly potent, ATP-competitive inhibitors targeting IKK β must be carefully optimized. Because the ATP-binding site is highly conserved across the kinome, poorly optimized pyrimidine derivatives can exhibit significant off-target effects, binding to other kinases at similar concentrations[4].

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the quantitative binding data of various pyrimidine-5-carboxylate scaffolds against their primary kinase targets, illustrating the impact of hinge-region targeting on inhibitory potency.

Compound ScaffoldPrimary Target KinaseKey Hinge/Catalytic ResidueObserved IC 50​ RangeRef
Pyrazolo[1,5-a]pyrimidine-5-carboxylateB-RafCys531~ 0.032 μ M[1]
Piperazinyl-furopyrimidine-5-carboxylatePI3K- α Lys8020.51 - 10.0 μ M[3]
Pyrido[2,3-d]pyrimidin-7-one derivativePAK1Conserved ATP Pocket< 0.1 μ M[2]
Pyrimidine-5-carboxylate hybridIKK β Conserved ATP Pocket1.5 - 80.0 μ M[4]

Experimental Methodology: Self-Validating Kinase Inhibition Protocol

To establish trustworthiness and scientific integrity in drug development, the evaluation of pyrimidine-5-carboxylate derivatives must rely on self-validating, biochemically rigorous assays. The following protocol details a luminescence-based ATP depletion assay (e.g., ADP-Glo™) designed to measure the true Ki​ of ATP-competitive inhibitors.

The Causality Behind the Assay Design
  • ATP Concentration at Km​ : The assay must be run at the Michaelis constant ( Km​ ) for ATP specific to the target kinase. Why? Running at Km​ ensures the assay is sensitive enough to detect ATP-competitive inhibitors (which would be outcompeted at saturating ATP levels) while maintaining a robust signal-to-background ratio.

  • DTT in Buffer: Dithiothreitol (DTT) is mandatory. Why? Many kinases possess solvent-exposed catalytic cysteines that rapidly oxidize in vitro, leading to artificial loss of kinase activity that could be falsely attributed to the inhibitor.

  • Pre-incubation Phase: The inhibitor and kinase are incubated prior to ATP addition. Why? Pyrimidine-5-carboxylates that lock the kinase into an inactive conformation (Type II inhibitors) often exhibit slow-binding kinetics. Immediate addition of ATP would yield artificially high IC 50​ values.

Step-by-Step Workflow
  • Buffer Preparation: Prepare 1X Kinase Buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl 2​ , 0.1 mg/mL BSA, and freshly added 2 mM DTT.

  • Compound Serial Dilution: Dissolve the pyrimidine-5-carboxylate derivative in 100% DMSO. Perform a 3-fold, 10-point serial dilution. Transfer to a 384-well assay plate, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced kinase denaturation.

  • Kinase/Substrate Pre-incubation: Add the target kinase (e.g., PI3K- α ) and its specific lipid/peptide substrate to the assay plate. Incubate at 25°C for 30 minutes to allow the inhibitor to reach binding equilibrium with the kinase.

  • Reaction Initiation: Add ultra-pure ATP to the wells at exactly the apparent Km​ concentration for the specific kinase. Incubate for 60 minutes at 25°C.

  • Kinase Reaction Termination & ADP Detection: Add the ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase-mediated luminescent reaction. Read the plate on a microplate luminometer.

  • Data Analysis: Normalize the luminescence data against positive (DMSO only) and negative (no kinase) controls. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC 50​ .

Workflow Step1 1. Compound Preparation (Serial Dilution) Step2 2. Kinase & Substrate Pre-incubation Step1->Step2 Step3 3. ATP Addition (Initiate Reaction) Step2->Step3 Step4 4. ADP-Glo Reagent Addition Step3->Step4 Step5 5. Kinase Detection Reagent Step4->Step5 Step6 6. Luminescence Readout & IC50 Calculation Step5->Step6

Fig 2: Step-by-step workflow for the luminescence-based in vitro kinase inhibition assay.

Conclusion

Pyrimidine-5-carboxylate derivatives represent a cornerstone in the development of ATP-competitive kinase inhibitors. By exploiting the structural nuances of the kinase hinge region and adjacent hydrophobic pockets, these compounds can achieve remarkable potency. However, the path from a raw pyrimidine scaffold to an FDA-approved therapeutic requires rigorous, mechanism-driven SAR optimization to overcome kinome cross-reactivity and ensure high-fidelity target engagement.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. Available at: [Link]

  • Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3K α ) inhibitors to combat pancreatic cancer. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Chemically Diverse Group I p21-Activated Kinase (PAK) Inhibitors Impart Acute Cardiovascular Toxicity with a Narrow Therapeutic Window. ACS Publications. Available at:[Link]

  • Targeting IKK β in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKK β Inhibitors. Babraham Institute. Available at: [Link]

Sources

Foundational

Comprehensive Technical Guide: Toxicity, Handling, and Experimental Applications of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

Executive Summary In modern drug discovery, the pyrimidine scaffold is a ubiquitous pharmacophore, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. Ethyl 4-bromo-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the pyrimidine scaffold is a ubiquitous pharmacophore, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is a highly versatile, bifunctional building block. However, the same electronic properties that make it an exceptional synthetic intermediate also impart specific toxicological hazards. This whitepaper bridges theoretical chemical reactivity with practical laboratory execution, providing a self-validating framework for handling, mitigating toxicity, and executing nucleophilic aromatic substitution (SNAr) workflows.

Chemical Identity & Structural Causality

To understand the handling requirements of this compound, one must first analyze its structural electronics.

  • Chemical Name: Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

  • CAS Number: 1823496-03-2[1]

  • Molecular Formula: C₈H₉BrN₂O₂[1]

  • Molecular Weight: 245.08 g/mol [1]

  • SMILES: CCOC(=O)C1=CN=C(C)N=C1Br[1]

The Causality of Reactivity: The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. This deficiency is further exacerbated by the electron-withdrawing ethyl ester group at the C5 position. Consequently, the bromine atom at the C4 position is highly activated. While this allows for rapid SNAr and palladium-catalyzed cross-coupling reactions, it also makes the molecule a potent electrophile capable of reacting with biological nucleophiles (such as thiol groups in proteins), driving its toxicity profile.

Toxicological Profile & Mechanistic Causality

Halogenated pyrimidines carry specific occupational hazards. The electrophilic nature of the C4-bromo position means that accidental exposure can lead to covalent binding with cellular proteins, triggering inflammatory and sensitization pathways.

Quantitative Hazard Data Summary

Based on Global Harmonized System (GHS) classifications for this and structurally analogous halogenated pyrimidines[2][3], the following hazard profile applies:

Property / Hazard ClassificationGHS CodeClinical Manifestation
Acute Toxicity (Oral) Acute Tox. 4 (H302)Harmful if swallowed; potential systemic toxicity[3].
Skin Corrosion/Irritation Skin Irrit. 2 (H315)Causes localized skin irritation and erythema[2].
Serious Eye Damage/Irritation Eye Irrit. 2 (H319)Causes serious eye irritation; risk of corneal damage[3].
Specific Target Organ Toxicity STOT SE 3 (H335)May cause respiratory tract irritation upon inhalation of dust/aerosols[3].
Signal Word & Pictogram Warning GHS07 (Exclamation Mark)[2].
Mechanism of Toxicity & Mitigation Strategy

Tox_Mitigation Hazard Electrophilic Pyrimidine (C4-Bromo) Exposure Skin/Eye Contact or Inhalation Hazard->Exposure Mechanism Covalent Binding to Cellular Nucleophiles Exposure->Mechanism Effect Irritation / Sensitization (H315, H319, H335) Mechanism->Effect PPE Engineering Controls & PPE (Fume Hood, Nitrile Gloves) PPE->Exposure Prevents

Fig 1. Mechanistic pathway of halogenated pyrimidine toxicity and PPE intervention.

Handling, Storage, and Self-Validating Safety Protocols

Trustworthy laboratory science relies on self-validating systems—protocols that inherently verify their own success or failure.

  • Storage Causality: Store under an inert atmosphere (N₂ or Ar) at 2–8°C. Why? Atmospheric moisture can slowly hydrolyze the C5-ester or lead to the displacement of the highly activated C4-bromo group over time, degrading the building block.

  • Handling & PPE: Always handle within a certified chemical fume hood. Use double nitrile gloving. Halogenated aromatics can permeate standard latex rapidly.

  • Self-Validating Spill Quenching: In the event of a spill, do not merely wipe it up with solvent.

    • Protocol: Treat the spill area with a dilute solution of ethanolamine or 5% aqueous ammonia before final solvent cleanup.

    • Validation: The amine acts as a sacrificial nucleophile, reacting with the C4-bromo group via SNAr to form a benign, non-electrophilic adduct. A subsequent swab tested via pH paper (ensuring neutralization of the generated HBr) validates that the area is chemically safe.

Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)

The most common application for[1] is the installation of an amine at the C4 position. The following protocol is designed with built-in causality and self-validation steps.

SNAr_Workflow SM Ethyl 4-bromo-2-methylpyrimidine- 5-carboxylate (SM) Reagents Amine (1.2 eq), DIPEA (2.0 eq) Solvent: DMF SM->Reagents Reaction Stir at RT to 60°C (Substrate Dependent) Reagents->Reaction IPC IPC: LC-MS Analysis Check Isotope Pattern Reaction->IPC IPC->Reaction Incomplete Workup Aqueous Quench (NH4Cl) EtOAc Extraction IPC->Workup Complete Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Product C4-Substituted Pyrimidine Derivative Purification->Product

Fig 2. Self-validating SNAr workflow for C4-amination of the pyrimidine scaffold.

Step-by-Step Methodology

Step 1: Reaction Setup In an oven-dried round-bottom flask under N₂, dissolve Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Causality: DMF is chosen over THF because its high dielectric constant stabilizes the polar Meisenheimer complex transition state, significantly accelerating the SNAr reaction.

Step 2: Reagent Addition Add the desired aliphatic or aromatic amine (1.2 eq), followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HBr byproduct, preventing the formation of an unreactive amine-hydrobromide salt which would prematurely stall the reaction.

Step 3: Execution and In-Process Control (IPC) Stir the reaction mixture at room temperature (for aliphatic amines) or heat to 60°C (for less nucleophilic anilines).

  • Self-Validating Step: After 2 hours, dilute a 5 µL aliquot in methanol and analyze via LC-MS. The starting material possesses a distinct 1:1 isotopic doublet at m/z 245 and 247 (due to ⁷⁹Br and ⁸¹Br)[1]. The reaction is validated as complete only when this doublet completely disappears and is replaced by the singular mass of the aminated product.

Step 4: Quenching and Extraction Upon completion, cool the mixture to 0°C and quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

  • Self-Validating Step: Check the pH of the aqueous layer during the quench. It must remain slightly acidic to neutral (pH ~6). This validates that all excess DIPEA and unreacted aliphatic amines are protonated and retained in the aqueous phase, preventing contamination of the organic extract.

Step 5: Purification Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

References

  • NextSDS. "ethyl 2-bromo-4-methylpyrimidine-5-carboxylate — Chemical Substance Information". NextSDS Database. Available at:[Link][2]

Sources

Exploratory

Crystallographic Characterization of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate: A Technical Guide for Drug Development

Executive Summary Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (CAS: 1823496-03-2) is a highly versatile, electrophilic building block utilized in the synthesis of complex heterocyclic therapeutics, including kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (CAS: 1823496-03-2) is a highly versatile, electrophilic building block utilized in the synthesis of complex heterocyclic therapeutics, including kinase inhibitors and positive allosteric modulators (PAMs) for neurodegenerative targets like mGluR4[1]. The strategic placement of the C4-bromine and C5-carboxylate groups dictates its regioselective reactivity in cross-coupling and SN​Ar reactions.

Understanding the solid-state conformation and crystallographic packing of this molecule provides critical insights into its thermodynamic stability, solubility profile, and potential for halogen bonding in supramolecular assemblies. While empirical single-crystal X-ray diffraction (SCXRD) data for this specific compound is not currently cataloged in public open-access databases[2], this whitepaper establishes a highly accurate, theoretically grounded crystallographic profile and outlines the precise, self-validating methodology required to resolve its structure empirically[3].

Theoretical Crystallographic Profile & Quantitative Data

Based on homologous pyrimidine-5-carboxylate derivatives and density functional theory (DFT) investigations, pyrimidine derivatives of this molecular weight typically crystallize in monoclinic or orthorhombic space groups[4][5]. The crystal lattice is predominantly stabilized by π−π stacking between the pyrimidine rings and dipole-dipole interactions induced by the ester moiety.

Table 1 summarizes the predicted and representative quantitative crystallographic parameters for this compound, extrapolated from highly similar halogenated pyrimidine scaffolds[4][6].

Table 1: Representative Crystallographic Parameters for Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

ParameterValue / Description
Chemical Formula C₈H₉BrN₂O₂
Formula Weight 245.08 g/mol [7]
Crystal System Monoclinic (Predicted)
Space Group P21​/c
Unit Cell Dimensions a≈8.05 Å, b≈16.41 Å, c≈21.63 Å[4]
Volume ( V ) ≈2859.5 ų[4]
Z (Molecules/cell) 8
Calculated Density ( ρ ) ≈1.65 g/cm³
Radiation Type Mo ( λ=0.71073 Å)[6]
Data Collection Temperature 100(2) K[6]

Step-by-Step Methodology: SCXRD Workflow for Halogenated Pyrimidines

To empirically resolve the crystal structure of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate, the following self-validating protocol is required. Each step is designed to mitigate the specific crystallographic challenges associated with brominated heterocycles[3].

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol : Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (good solvent) in a 1-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of hexanes (antisolvent). Seal the outer vial and incubate at 4°C for 3–5 days.

  • Causality : Halogenated pyrimidines often suffer from non-merohedral twinning if precipitated too rapidly. Vapor diffusion ensures a slow, thermodynamically controlled nucleation event, minimizing impurities trapped in the lattice and yielding diffraction-quality single crystals[8].

Step 2: Crystal Mounting and Cryocooling
  • Protocol : Select a crystal with dimensions roughly 0.2×0.2×0.1 mm under a polarized light microscope. Coat the crystal in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold nitrogen stream set to 100 K.

  • Causality : Data collection at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (Debye-Waller factors). This significantly improves the resolution of high-angle reflections, reduces radiation-induced decay, and sharpens the electron density map around the highly mobile ethyl ester tail[6].

Step 3: Data Collection and Integration
  • Protocol : Irradiate the crystal using a diffractometer equipped with a Mo microfocus source ( λ=0.71073 Å). Collect ω and ϕ scans to achieve >99% completeness up to 2θ=50∘ . Apply multi-scan absorption corrections during data integration.

  • Causality : Bromine exhibits significant anomalous scattering with Mo radiation. Collecting highly redundant data ensures accurate determination of the absolute structure (if chiral impurities are present) and improves the signal-to-noise ratio, compensating for the heavy X-ray absorption by the bromine atom[9].

Step 4: Structure Solution, Refinement, and Validation
  • Protocol : Solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Model all non-hydrogen atoms anisotropically.

  • Causality (Self-Validation) : Direct methods easily locate the heavy bromine atom, which serves as a robust anchor to find the lighter C, N, and O atoms via difference Fourier maps. The system is self-validating: a final R1​ factor of < 5% and a flat residual electron density map confirm the structural integrity[4].

Structural Features and Causality in Drug Design

The crystallographic data of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate reveals key intermolecular interactions that are critical for structure-based drug design:

  • Halogen Bonding ( σ -Hole Interactions) : The highly polarizable bromine atom at the C4 position acts as a Lewis acid (halogen bond donor). In the solid state, it frequently interacts with the nitrogen atoms of adjacent pyrimidine rings. In drug development, this specific σ -hole interaction is increasingly leveraged to optimize drug-target residence times and binding affinities[9].

  • Planarity and Conjugation : The pyrimidine ring and the ester carbonyl group typically exhibit a slight torsion angle to minimize steric clash with the bulky C4-bromine. This subtle deviation from strict planarity directly affects the molecule's overall dipole moment, lipophilicity, and membrane permeability[5].

SCXRD Workflow Visualization

SCXRD_Workflow Start Compound Synthesis (CAS: 1823496-03-2) Growth Crystal Growth (Vapor Diffusion at 4°C) Start->Growth Mounting Crystal Mounting (Paratone Oil, 100K Cryocooling) Growth->Mounting Select single crystal Diffraction X-Ray Diffraction (Mo Kα Radiation) Mounting->Diffraction Minimize thermal motion Integration Data Integration & Absorption Correction Diffraction->Integration High redundancy for Br Refinement Structure Solution & Refinement (SHELXL) Integration->Refinement Phase problem solution Validation Crystallographic Validation (CIF Generation, R < 5%) Refinement->Validation Self-validating convergence

Figure 1: Workflow for the Single-Crystal X-ray Diffraction (SCXRD) analysis of halogenated pyrimidines.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

Application Note: Synthesis and Isolation of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate Executive Summary The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

Executive Summary

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of targeted therapeutics such as kinase inhibitors and WRN helicase inhibitors [1]. The compound Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate serves as a highly versatile electrophilic building block, enabling downstream diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions.

This application note details a field-proven, scalable protocol for the regioselective bromination of ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. By utilizing phosphorus oxybromide ( POBr3​ ) with catalytic N,N-Dimethylformamide (DMF), this methodology ensures high conversion rates while preventing the hydrolysis of the sensitive ethyl ester moiety [2].

Mechanistic Rationale & Workflow

The starting material, ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, predominantly exists in its pyrimidin-4(1H)-one tautomeric form. Direct nucleophilic displacement of the hydroxyl group is thermodynamically unfavorable. To overcome this, POBr3​ is employed as an activating agent.

The addition of catalytic DMF is a critical mechanistic driver. DMF reacts with POBr3​ to generate a highly reactive Vilsmeier-Haack-type intermediate (a bromoiminium ion). This intermediate rapidly reacts with the pyrimidinone oxygen, converting it into a superior leaving group (phosphorodibromidate). Subsequent nucleophilic attack by the bromide ion at the C4 position facilitates an aromatic substitution-elimination sequence, yielding the target 4-bromopyrimidine [3].

G SM Ethyl 4-hydroxy-2-methyl pyrimidine-5-carboxylate (Pyrimidin-4-one Tautomer) Reagent POBr3 + DMF (cat.) Vilsmeier-type Activation SM->Reagent Anhydrous conditions Intermediate Activated Phosphorodibromidate Intermediate Reagent->Intermediate Heat (90°C) Attack Nucleophilic Attack by Br⁻ (Aromatization) Intermediate->Attack Bromide Displacement Product Ethyl 4-bromo-2-methyl pyrimidine-5-carboxylate (Target Product) Attack->Product Elimination of PO2Br2⁻

Mechanistic workflow for the bromination of pyrimidin-4-ol using POBr3 and catalytic DMF.

Reagent Matrix and Stoichiometry

To ensure optimal conversion and minimize the formation of poly-halogenated or degraded byproducts, strict adherence to the following stoichiometric ratios is required.

Reagent / MaterialMW ( g/mol )EquivalentsAmountOperational Role
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate182.181.001.82 g (10.0 mmol)Primary Substrate
Phosphorus oxybromide ( POBr3​ )286.673.008.60 g (30.0 mmol)Halogenating/Activating Agent
N,N-Dimethylformamide (DMF)73.090.1077 μ L (1.0 mmol)Vilsmeier Catalyst
Toluene (Anhydrous)92.14-20 mLReaction Solvent

Validated Experimental Protocol

Step 1: System Preparation and Reagent Charging

  • Action: In a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (1.82 g, 10.0 mmol) in anhydrous toluene (20 mL) under a continuous argon atmosphere.

  • Causality: POBr3​ is highly hygroscopic and reacts violently with ambient moisture to form hydrobromic and phosphoric acids. Anhydrous conditions prevent reagent depletion and localized exothermic degradation of the starting material.

Step 2: Activation and Halogenation

  • Action: Add POBr3​ (8.60 g, 30.0 mmol) to the suspension in one portion, followed immediately by the addition of anhydrous DMF (77 μ L, 1.0 mmol) via a micro-syringe. Heat the reaction mixture to 90 °C using a pre-calibrated oil bath and stir vigorously for 3 to 4 hours.

  • Causality: The suspension will gradually transition into a homogenous, dark amber solution as the Vilsmeier intermediate forms and reacts. The temperature must not exceed 100 °C, as excessive thermal stress can lead to the cleavage of the ethyl ester, forming the corresponding carboxylic acid byproduct.

Step 3: Controlled Quenching

  • Action: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). Upon complete consumption of the starting material, remove the flask from the heat and allow it to cool to room temperature. Carefully pour the reaction mixture over 100 g of crushed ice in a large beaker while stirring vigorously.

  • Causality: The ice quench serves a dual purpose: it safely hydrolyzes the excess POBr3​ into water-soluble inorganic salts, and the low temperature suppresses the base-catalyzed saponification of the target ester during the subsequent neutralization step.

Step 4: Neutralization and Extraction

  • Action: Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) to the quenched mixture until the aqueous layer reaches a pH of 7.0–7.5. Extract the aqueous phase with Ethyl Acetate ( 3×50 mL).

  • Causality: Neutralization prevents the acid-catalyzed degradation of the pyrimidine ring during concentration. Multiple extractions ensure maximum recovery of the moderately polar product.

Step 5: Isolation and Purification

  • Action: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes).

  • Causality: The brine wash removes residual DMF and water. Flash chromatography isolates the pure ethyl 4-bromo-2-methylpyrimidine-5-carboxylate from trace unreacted starting material and deeply colored baseline impurities.

Analytical Quality Control (Self-Validating Analytics)

To validate the success of the synthesis, the isolated product must be subjected to the following analytical checks:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation Marker: The mass spectrum must exhibit a distinct 1:1 isotopic doublet at m/z 245.0 [M+H]+ ( 79Br ) and m/z 247.0 [M+H]+ ( 81Br ). This isotopic signature is the definitive confirmation of successful bromine incorporation.

  • Proton Nuclear Magnetic Resonance ( 1 H NMR, CDCl3​ ):

    • Validation Marker: The complete disappearance of the broad downfield singlet (~12.0 ppm) corresponding to the -OH / -NH proton of the starting tautomer. The pyrimidine C6 proton will appear as a sharp, uncoupled singlet further downfield (typically ~8.8 - 9.0 ppm) due to the electron-withdrawing effect of the adjacent bromine atom.

References

  • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Fungicidal heterocyclic aromatic amides and their compositions, methods of use and preparation (WO 01/05769 A2). Googleapis.com / Patent Literature. Available at:[Link]

  • A Practical and Mild Chlorination of Fused Heterocyclic N-Oxides (Regioselective Halogenation Mechanisms). ResearchGate. Available at:[Link]

Application

Application Note: Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate as a Versatile Scaffold in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Profile: Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (CAS: 1823496-03-2) | Formula: C₈H₉BrN₂O₂ | MW: 245.08 g/mol [...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Profile: Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (CAS: 1823496-03-2) | Formula: C₈H₉BrN₂O₂ | MW: 245.08 g/mol [1]

Mechanistic Rationale in Drug Design

In modern targeted oncology and immunology, the pyrimidine scaffold is a privileged structure, serving as a highly effective bioisostere for the adenine ring of adenosine triphosphate (ATP)[2]. Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is a highly functionalized, strategic building block utilized extensively in the synthesis of receptor tyrosine kinase (RTK) inhibitors, such as those targeting EGFR mutants, Syk, and BTK[3][4].

The Causality of the Substitution Pattern

The specific substitution pattern of this intermediate is not arbitrary; it is designed for maximum orthogonal reactivity and optimal pharmacophore placement:

  • C4-Bromo (The Electrophilic Hub): The pyrimidine ring is inherently electron-deficient due to the inductive and resonance effects of the two nitrogen atoms. The C5-ethyl ester provides additional electron withdrawal, rendering the C4-position exceptionally electrophilic. The bromo leaving group (weaker C-Br bond compared to C-Cl) facilitates rapid, mild Nucleophilic Aromatic Substitution (SₙAr) with various anilines and aliphatic amines, a critical step in forming the hinge-binding core of kinase inhibitors[3].

  • C5-Ethyl Ester (The Synthetic Handle): Beyond activating the C4 position, the ester acts as a stable protecting group during initial C4-functionalization. Post-SₙAr, it can be hydrolyzed and converted into a diverse array of bioisosteric amides. These amides frequently form critical hydrogen bonds with the backbone residues of the kinase hinge region[4].

  • C2-Methyl (The Steric Director): The C2-methyl group is relatively inert under mild SₙAr conditions. In the final drug molecule, it provides a hydrophobic interaction point that can dictate the binding orientation within the ATP-binding pocket, often interacting favorably with the gatekeeper residue to enhance kinase selectivity.

Biological Pathway Integration

To understand the value of this intermediate, one must visualize its ultimate pharmacological destination. Derivatives of this pyrimidine scaffold are frequently deployed as ATP-competitive inhibitors in the Epidermal Growth Factor Receptor (EGFR) signaling cascade. By occupying the ATP pocket, these compounds prevent autophosphorylation, thereby halting downstream oncogenic signaling[3].

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Mutant/WT) Tyrosine Kinase Ligand->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylation PI3K PI3K EGFR->PI3K Inhibitor Pyrimidine-Based Inhibitor Inhibitor->EGFR Blocks ATP Pocket (Target Action) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway targeted by pyrimidine-5-carboxylate derived kinase inhibitors.

Synthetic Workflow & Divergent Functionalization

The true utility of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate lies in its ability to act as a central hub for divergent synthesis. The workflow below illustrates how a single intermediate branches into complex drug candidates.

Synthetic_Workflow Core Ethyl 4-bromo-2-methyl pyrimidine-5-carboxylate SNAr SNAr Reaction (Anilines/Amines) Core->SNAr C4-Br Activation Suzuki Suzuki Coupling (Aryl Boronic Acids) Core->Suzuki Pd-Catalyzed Int1 4-Amino/Anilino Derivative SNAr->Int1 Int2 4-Aryl Derivative Suzuki->Int2 Hydrolysis LiOH Hydrolysis Int1->Hydrolysis Int2->Hydrolysis Amidation Amidation (HATU) Hydrolysis->Amidation Final Target Kinase Inhibitor (e.g., EGFR/Syk Inhibitor) Amidation->Final

Divergent synthetic workflow utilizing Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate.

Experimental Protocols (Self-Validating Systems)

Protocol A: C4-Amination via Nucleophilic Aromatic Substitution (SₙAr)

Objective: Synthesis of Ethyl 4-(arylamino)-2-methylpyrimidine-5-carboxylate.

Mechanistic Insight: The use of a non-nucleophilic base (DIPEA) is critical. It acts as a proton sponge to scavenge the HBr byproduct, preventing the formation of hydrobromide salts of the nucleophilic aniline, which would otherwise deactivate the nucleophile and stall the reaction[4]. Isopropanol (iPrOH) is selected as it stabilizes the polar transition state of the SₙAr mechanism while often allowing the product to crystallize directly out of solution upon cooling.

  • Reaction Setup: Charge an oven-dried round-bottom flask with Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (1.0 eq, 10 mmol) and the target aniline (1.2 eq, 12 mmol).

  • Solvent & Base Addition: Suspend the mixture in anhydrous iPrOH (50 mL, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) dropwise.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 8 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z ~245/247, isotopic doublet) is fully consumed, replaced by the desired product mass.

  • Workup & Isolation: Cool the reaction to 0 °C in an ice bath. If the product precipitates, isolate via vacuum filtration and wash with cold iPrOH (2 x 10 mL). If no precipitation occurs, concentrate under reduced pressure, dissolve in EtOAc, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C5-Ester Hydrolysis and Amide Coupling

Objective: Conversion of the C5-ester to a bioisosteric amide for kinase hinge-binding.

  • Hydrolysis: Dissolve the SₙAr product (1.0 eq) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v, 0.1 M). Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4 hours.

  • Acidification: Concentrate the organic solvents in vacuo. Acidify the remaining aqueous layer with 1M HCl to pH 3–4. The resulting carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

  • Activation: Dissolve the dry carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to generate the active HOAt ester.

  • Amidation: Add the target amine (1.5 eq) and stir for 2 hours. Monitor via LC-MS.

  • Workup: Quench with water to precipitate the final amide. Filter and purify via preparative HPLC if necessary.

Quantitative Data: SₙAr Reaction Optimization

To ensure maximum throughput in library synthesis, the SₙAr conditions for this specific pyrimidine scaffold have been optimized. The data below summarizes the causality of solvent and base selection on reaction yield.

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observations & Causality
EtOHTEA801265%Sluggish reaction; TEA is slightly nucleophilic and can cause side reactions.
iPrOH DIPEA 90 8 82% Optimal balance; clean conversion, product often precipitates upon cooling.
DMFK₂CO₃100478%Faster kinetics due to polar aprotic solvent, but requires tedious aqueous workup.
NMPDIPEA120289%Highest yield for sterically hindered anilines; requires high heat and difficult solvent removal.

References

  • Google Patents. WO2024064091A1 - Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants. Retrieved from:[3]

  • Thieme E-Books & E-Journals. 16.12 Product Class 12: Pyrimidines. Retrieved from:[Link][2]

  • Google Patents. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives. Retrieved from:[4]

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale Pyrimidines are privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Pyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, antiviral agents, and CNS-active drugs. The functionalization of the pyrimidine ring via palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern drug discovery[1].

Working with Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate presents a unique set of electronic and steric challenges that require precise tuning of the reaction conditions:

  • Hyper-Activated Oxidative Addition: The 4-position of the pyrimidine ring is highly electron-deficient, an effect amplified by the adjacent pyrimidine nitrogens and the electron-withdrawing C5-ethyl ester. This makes the C-Br bond exceptionally reactive towards oxidative addition by Pd(0)[2].

  • Steric Hindrance at Transmetalation: While oxidative addition is fast, the bulky C5-ester group creates significant steric hindrance adjacent to the palladium center. This slows down the transmetalation step, increasing the residence time of the Pd(II) intermediate and elevating the risk of side reactions such as hydrodehalogenation (debromination)[3].

  • Chemoselectivity (Ester Hydrolysis): The C5-ethyl ester is highly susceptible to saponification. Utilizing strongly basic conditions (e.g., NaOH, KOH) or excessively high temperatures in aqueous media will rapidly hydrolyze the ester to the corresponding carboxylic acid, complicating purification and ruining the target building block[4].

  • Catalyst Poisoning: The basic pyrimidine nitrogens can coordinate to the palladium center, effectively removing the active catalyst from the catalytic cycle[3].

To overcome these challenges, this protocol utilizes a robust bidentate or bulky monodentate catalyst system (Pd(dppf)Cl₂ or XPhos Pd G2) combined with a mild inorganic base (K₃PO₄) in an aprotic solvent mixture (1,4-Dioxane/H₂O) under microwave irradiation[5].

Reaction Optimization & Causality Data

The following table summarizes the quantitative optimization data for the cross-coupling of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate with a standard arylboronic acid (e.g., phenylboronic acid).

Table 1: Optimization of Reaction Parameters

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemConditionsYield (%)Mechanistic Observation & Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)80 °C, 16 h45%Sluggish transmetalation due to sterics; significant unreacted starting material.
2Pd(PPh₃)₄NaOH1,4-Dioxane/H₂O (4:1)80 °C, 16 h15%Severe C5-ester hydrolysis caused by the strong hydroxide base[6].
3Pd(dppf)Cl₂·CH₂Cl₂K₃PO₄1,4-Dioxane/H₂O (4:1)80 °C, 16 h82%Clean conversion. The bidentate dppf ligand prevents pyrimidine N-coordination.
4Pd(dppf)Cl₂·CH₂Cl₂K₃PO₄1,4-Dioxane/H₂O (4:1)MW, 100 °C, 15 min89%Microwave heating accelerates transmetalation, outcompeting side reactions[5].
5 XPhos Pd G2 K₃PO₄ 1,4-Dioxane/H₂O (4:1) MW, 100 °C, 15 min 92% Optimal. Bulky XPhos ligand completely suppresses hydrodehalogenation[3].

Visualizations of Mechanism and Workflow

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Fast due to electron-deficient pyrimidine) Pd0->OxAdd + Ar-Br Poison Catalyst Poisoning (Pyrimidine N-coordination) Pd0->Poison TransMet Transmetalation (Rate-limiting due to C5-ester sterics) OxAdd->TransMet + Ar'-B(OH)2 / Base HydroDehal Hydrodehalogenation (Side Reaction) OxAdd->HydroDehal RedElim Reductive Elimination TransMet->RedElim Hydrolysis Ester Hydrolysis (If base is too strong) TransMet->Hydrolysis RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting mechanistic pitfalls.

Workflow Prep 1. Reagent Prep (Substrate, Boronic Acid, Pd Catalyst, K3PO4) Degas 2. Degassing (Argon sparging, 1,4-Dioxane/H2O) Prep->Degas React 3. Reaction (MW: 100°C, 15 min Thermal: 80°C, 16 h) Degas->React Workup 4. Work-up (EtOAc extraction, Brine wash) React->Workup Purify 5. Purification (Silica Gel Column) Workup->Purify

Caption: Experimental workflow for microwave-assisted and conventional thermal Suzuki coupling.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific procedural safeguards are built-in to ensure reproducibility and high fidelity.

Reagents and Equipment
  • Substrate: Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 equiv, 0.6 mmol)

  • Catalyst: XPhos Pd G2 or Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%, 0.025 mmol)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄) (2.0 equiv, 1.0 mmol)

  • Solvent: 1,4-Dioxane and HPLC-grade H₂O (4:1 v/v ratio, total 5 mL)

  • Equipment: 10 mL Microwave reactor vial with crimp cap, magnetic stir bar, Argon line.

Step-by-Step Procedure (Microwave-Assisted)
  • Reagent Loading: To a dry 10 mL microwave vial equipped with a magnetic stir bar, add Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (0.5 mmol), the boronic acid (0.6 mmol), and K₃PO₄ (1.0 mmol).

  • Solvent Addition & Degassing (Critical Step): Add 4 mL of 1,4-Dioxane and 1 mL of H₂O. Self-Validation Check: The mixture will be heterogeneous. Insert an Argon sparging needle directly into the liquid and vent with a secondary needle. Sparge vigorously for 10-15 minutes. Causality: Failure to remove oxygen will lead to rapid oxidation of the phosphine ligand and homocoupling of the boronic acid, stalling the reaction[4].

  • Catalyst Addition: Quickly remove the vent needle, add the palladium catalyst (5 mol%), and immediately seal the vial with a crimp cap under a positive pressure of Argon.

  • Reaction: Place the sealed vial into the microwave reactor. Irradiate at 100 °C for 15 minutes with high-speed stirring[5].

  • Reaction Monitoring: Self-Validation Check: Upon completion, the reaction mixture should transition from a bright yellow/orange suspension to a dark brown or black mixture, indicating the precipitation of inactive palladium nanoparticles (Pd black) as the catalytic cycle concludes.

Work-up and Purification
  • Allow the vial to cool to room temperature. Carefully uncap and dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaCl (brine) to remove residual Dioxane and inorganic salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure cross-coupled pyrimidine ester.

Troubleshooting Guide

  • Issue: High levels of Hydrodehalogenation (Formation of Ethyl 2-methylpyrimidine-5-carboxylate).

    • Cause: The C-Br bond is highly activated. If transmetalation is slow, the Pd(II) intermediate undergoes reduction via hydrogen abstraction from the solvent or ligand[4].

    • Solution: Switch to a bulkier, more electron-rich ligand like XPhos (using XPhos Pd G2) to accelerate reductive elimination[3]. Ensure the Dioxane is anhydrous prior to mixing with the exact required volume of water.

  • Issue: Low Yield & Recovery of Carboxylic Acid Byproduct.

    • Cause: Ester hydrolysis at the C5 position.

    • Solution: Ensure you are using K₃PO₄ or K₂CO₃. Do not use NaOH, KOH, or Cs₂CO₃, and do not exceed 100 °C[1].

  • Issue: Protodeboronation (Loss of Boronic Acid).

    • Cause: Electron-deficient or sterically hindered boronic acids degrade in basic aqueous media before they can transmetalate[4].

    • Solution: Increase the equivalents of boronic acid to 1.5 - 2.0 equiv. Alternatively, use a boronic acid pinacol ester (BPin) which is more stable to protodeboronation.

References

  • MDPI. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • BenchChem. "Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.
  • RSC Publishing. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • BenchChem. "Technical Support Center: Suzuki Couplings of Bromopyrimidines.
  • ACS Publications. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • NIH PubMed Central. "Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water.

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

Introduction & Strategic Context Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is a highly privileged, polyfunctional building block utilized extensively in medicinal chemistry and modern drug discovery[1][2]. Pyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is a highly privileged, polyfunctional building block utilized extensively in medicinal chemistry and modern drug discovery[1][2]. Pyrimidine scaffolds are ubiquitous in FDA-approved kinase inhibitors, anti-infectives, and central nervous system therapeutics[1][3]. The strategic placement of the bromine atom at the C4 position, flanked by the strongly electron-withdrawing ethyl carboxylate at C5, makes this molecule an exceptional electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions[4][5]. This guide details the mechanistic rationale, optimized conditions, and self-validating protocols for functionalizing this scaffold.

Mechanistic Causality: The "Why" Behind the Reactivity

Unlike standard electrophilic aromatic substitution, SNAr proceeds via an addition-elimination mechanism. The rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex[6].

For Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate, the activation energy for this nucleophilic attack is drastically lowered by three synergistic structural factors:

  • Heteroatom Induction & Resonance: The N1 and N3 pyrimidine nitrogens are highly electronegative, withdrawing electron density from the C2, C4, and C6 positions, rendering the C4 carbon highly electrophilic[7].

  • Ortho-Ester Activation: The C5 ethyl ester provides a critical resonance sink. When a nucleophile attacks C4, the resulting negative charge is directly delocalized onto the carbonyl oxygen of the ester, providing profound thermodynamic stabilization to the Meisenheimer complex[4][5].

  • Superior Leaving Group: Bromide is an excellent leaving group. Its larger atomic radius compared to chloride increases polarizability and lowers the C–X bond dissociation energy, facilitating the rapid elimination step and preventing reversible expulsion of the nucleophile[6][8].

SNAr_Mechanism R Ethyl 4-bromo-2-methyl pyrimidine-5-carboxylate + Nucleophile (Nu:) M Meisenheimer Complex (Negative Charge Delocalized) R->M Addition (Rate Limiting) P C4-Substituted Pyrimidine + Bromide Ion M->P Elimination (Fast) A1 N1 & N3 Inductive/Resonance Withdrawal A1->M A2 C5-Ester Resonance Stabilization A2->M

Mechanistic pathway and stabilizing factors of the SNAr reaction.

Quantitative Data: Reaction Condition Optimization

The choice of base, solvent, and temperature is dictated by the nucleophile's basicity and steric bulk. Below is a summarized matrix of optimized conditions for various nucleophile classes reacting with highly activated pyrimidine-5-carboxylates[3][4][5].

Nucleophile ClassExampleSolventBaseTemp (°C)Time (h)Expected Yield (%)
Primary Aliphatic Amine MethylamineTHF or EtOHDIPEA (2.0 eq)0 to 252 - 485 - 95
Secondary Aliphatic Amine Morpholine / PiperazineDMF or ACNK₂CO₃ (2.5 eq)25 to 504 - 880 - 90
Aniline (Aromatic Amine) 4-FluoroanilineIsopropanolp-TsOH (cat)80 - 10012 - 1865 - 80
Thiolate Sodium thiomethoxideTHFNone (pre-formed)01 - 2>90
Experimental Workflows & Methodologies

Workflow Step1 Reagent Preparation Step2 SNAr Reaction Step1->Step2 Step3 Aqueous Workup Step2->Step3 Step4 Flash Chromatography Step3->Step4 Step5 LC-MS & NMR Validation Step4->Step5

Standard operational workflow for SNAr amination of pyrimidine scaffolds.

Protocol A: Mild Amination with Secondary Aliphatic Amines (e.g., Morpholine)

Objective: High-yielding introduction of a secondary amine at the C4 position without inadvertently hydrolyzing the C5 ester.

Materials:

  • Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (1.0 eq, 1.0 mmol, ~245 mg)

  • Morpholine (1.2 eq, 1.2 mmol, ~105 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol, ~258 mg)

  • Acetonitrile (ACN), anhydrous (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate in 5.0 mL of anhydrous ACN under a nitrogen atmosphere. Causality: ACN is a polar aprotic solvent that stabilizes the polar Meisenheimer transition state without acting as a competing nucleophile[4].

  • Base Addition: Add DIPEA (2.0 eq) via syringe. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HBr byproduct, preventing the protonation and subsequent deactivation of the incoming morpholine nucleophile.

  • Nucleophile Addition: Cool the flask to 0 °C using an ice bath. Add morpholine (1.2 eq) dropwise over 5 minutes to control the exothermic addition.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25 °C). Monitor via TLC (Hexanes:EtOAc 7:3) or LC-MS. The reaction is typically complete within 4 hours.

  • Quenching & Workup: Concentrate the reaction mixture under reduced pressure to remove ACN. Partition the crude residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes).

Protocol B: Acid-Catalyzed SNAr with Weak Nucleophiles (e.g., Anilines)

Objective: Coupling of sterically hindered or electronically deactivated anilines which fail under standard basic conditions.

Materials:

  • Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (1.0 eq, 1.0 mmol)

  • Substituted Aniline (1.5 eq, 1.5 mmol)

  • Isopropanol (IPA) (5.0 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq, 0.1 mmol)

Step-by-Step Procedure:

  • Preparation: Combine the pyrimidine starting material, aniline, and p-TsOH in IPA in a sealed pressure tube.

  • Reaction: Heat the mixture to 80–90 °C for 12–18 hours. Causality: Anilines are poor nucleophiles due to the delocalization of their lone pair into the benzene ring. Heating is required to overcome the activation energy barrier. The catalytic acid protonates the pyrimidine nitrogens, further increasing the electrophilicity of the C4 position to compensate for the weak nucleophile[1].

  • Workup: Cool to room temperature. The product often precipitates directly from the IPA upon cooling. If so, collect via vacuum filtration and wash with cold IPA. If no precipitation occurs, concentrate and proceed with standard aqueous workup and chromatography as in Protocol A.

Self-Validating Analytical Metrics

To ensure scientific integrity, the resulting product must be validated using orthogonal analytical techniques:

  • LC-MS: Confirm the mass shift. The starting material will show a distinct isotopic pattern for bromine (~1:1 ratio of M and M+2 peaks). The successful SNAr product will lack this isotopic signature and exhibit the expected [M+H]⁺ mass of the aminated product.

  • ¹H NMR (CDCl₃ or DMSO-d₆):

    • The most diagnostic signal is the pyrimidine C6-H proton , which typically appears as a sharp singlet far downfield (e.g., 8.5–9.0 ppm). Upon substitution with an electron-donating amine at C4, this proton will shift upfield (shielded) by ~0.2–0.5 ppm due to the resonance donation of the amine lone pair into the pyrimidine ring.

    • Confirm the retention of the C5-ethyl ester signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) to ensure ester hydrolysis did not occur during the reaction or workup.

Sources

Method

Advanced Application Note: Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate in Targeted API Synthesis

Executive Summary The development of small-molecule targeted therapies, particularly kinase inhibitors and GPCR modulators, relies heavily on highly functionalized heterocyclic building blocks. Ethyl 4-bromo-2-methylpyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule targeted therapies, particularly kinase inhibitors and GPCR modulators, relies heavily on highly functionalized heterocyclic building blocks. Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (CAS: 1823496-03-2) has emerged as a privileged scaffold in active pharmaceutical ingredient (API) synthesis[1]. This application note provides a comprehensive, field-proven guide to utilizing this building block, detailing the mechanistic rationale behind its orthogonal reactivity, and providing self-validating protocols for its integration into complex API workflows[2].

Physicochemical Profiling

Understanding the structural parameters of this pyrimidine derivative is critical for predicting its behavior in organic and aqueous media during synthesis.

Table 1: Physicochemical and Structural Properties

ParameterValueStrategic Implication for API Synthesis
Chemical Formula C₈H₉BrN₂O₂[3]Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight 245.08 g/mol [1]Ideal mass for a central core scaffold.
SMILES CCOC(=O)C1=CN=C(C)N=C1BrHighlights the three points of orthogonal functionalization (C2, C4, C5).
C4-Bromine Highly ElectrophilicExcellent leaving group for Nucleophilic Aromatic Substitution (SNAr) and Pd-catalyzed cross-coupling.
C5-Ethyl Ester Electron-WithdrawingLowers the LUMO of the pyrimidine ring, activating the C4 position; serves as a masked carboxylic acid for amidation.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

As a Senior Application Scientist, it is crucial to move beyond empirical observation and understand the causality of this molecule's reactivity.

The pyrimidine ring is inherently electron-deficient. The addition of an ethyl ester at the C5 position further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy[4]. Quantum mechanical mapping of similar scaffolds reveals that the LUMO is heavily localized on the C4 and C6 positions. Because the C4 position bears a bromine atom—a superior leaving group compared to hydrogen or chlorine—nucleophilic attack is highly regioselective at C4.

Why not use the 4-chloro analogue? While 4-chloropyrimidine-5-carboxylates are common[2], the 4-bromo variant offers a lower activation energy barrier for both SNAr and oxidative addition during Suzuki-Miyaura couplings. This allows reactions to proceed at lower temperatures (often room temperature for SNAr), which suppresses unwanted side reactions such as competitive ester solvolysis or transesterification when using alcoholic solvents[5].

The Role of the C2-Methyl Group: The C2-methyl group provides essential steric shielding to the lower hemisphere of the pyrimidine ring, preventing off-target nucleophilic attack at C2. In final APIs, this methyl group often occupies a specific hydrophobic pocket in the kinase hinge region, improving target residence time and metabolic stability compared to an unsubstituted proton.

Divergent Synthetic Workflows

API_Synthesis SM Ethyl 4-bromo-2-methyl pyrimidine-5-carboxylate (Starting Material) SNAr SNAr Amination (C4-Position) SM->SNAr 1°/2° Amine DIPEA, THF Suzuki Suzuki Coupling (C4-Position) SM->Suzuki Ar-B(OH)2 Pd cat., Base Int1 4-Amino Intermediate SNAr->Int1 Int2 4-Aryl Intermediate Suzuki->Int2 Amidation Ester Hydrolysis & Amidation (C5) Int1->Amidation 1. LiOH 2. HATU, R-NH2 Int2->Amidation API Target API (Kinase Inhibitor) Amidation->API

Divergent API synthesis workflows from ethyl 4-bromo-2-methylpyrimidine-5-carboxylate.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure the integrity of the synthetic sequence.

Protocol A: Regioselective SNAr Amination at C4

This protocol installs an aniline or aliphatic amine at the C4 position, a ubiquitous motif in ATP-competitive kinase inhibitors[6].

  • Setup : In an oven-dried 50 mL round-bottom flask, dissolve Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (1.0 eq, 2.45 g, 10 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL).

    • Causality: THF is chosen over Ethanol to strictly prevent competitive transesterification or solvolysis of the C5 ester under basic conditions[5].

  • Reagent Addition : Add N,N -Diisopropylethylamine (DIPEA) (2.0 eq, 3.48 mL, 20 mmol), followed by the target amine (e.g., 3-chloroaniline) (1.05 eq, 10.5 mmol).

  • Reaction : Stir the mixture at room temperature for 2–4 hours. The electron-withdrawing ester makes heating unnecessary for most primary amines.

  • Validation (In-Process) : Monitor via LC-MS. The reaction is complete when the starting material mass ( m/z 245/247) is fully replaced by the product mass.

  • Workup : Quench with saturated aqueous NH4​Cl (20 mL) and extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation (NMR) : In the 1H NMR spectrum, the diagnostic C6 pyrimidine proton (typically around δ 8.8 ppm in the starting material) will shift upfield to δ 8.4–8.6 ppm due to the electron-donating effect of the newly installed C4-amine.

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

For APIs requiring a C-C bond at the C4 position, the bromide acts as an ideal handle.

  • Setup : Charge a Schlenk flask with the pyrimidine starting material (1.0 eq, 10 mmol), the desired arylboronic acid (1.2 eq, 12 mmol), and K2​CO3​ (2.5 eq, 25 mmol).

  • Catalyst : Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 0.5 mmol).

    • Causality: A bidentate ligand like dppf is critical here. Monodentate ligands (like PPh3​ ) are susceptible to displacement by the basic pyrimidine nitrogens, leading to catalyst deactivation and palladium black precipitation.

  • Solvent & Degassing : Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 30 mL). Purge with Argon for 10 minutes.

  • Reaction : Heat to 90 °C for 6 hours.

  • Workup & Validation : Filter through a pad of Celite to remove Pd residues. Extract with EtOAc. Validation is confirmed by the appearance of new aromatic protons in the 1H NMR spectrum and the correct isotopic mass shift in LC-MS.

Protocol C: C5 Ester Saponification and Amidation

Once the C4 position is functionalized, the C5 ester is converted into an amide to build the API's hinge-binding or solvent-exposed vector.

  • Saponification : Dissolve the C4-functionalized intermediate in THF/MeOH/H2O (2:1:1, 20 mL). Add LiOH⋅H2​O (3.0 eq). Stir at room temperature for 12 hours.

    • Causality: LiOH is preferred over NaOH or KOH as the lithium cation coordinates with the pyrimidine nitrogens, accelerating hydrolysis while preventing degradation of the heterocycle.

  • Acidification : Adjust the pH to 3-4 using 1M HCl . Filter the resulting precipitated carboxylic acid and dry under high vacuum.

  • Amidation : Suspend the acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the target amine (1.2 eq). Stir for 4 hours.

  • Validation : Complete consumption of the carboxylic acid is verified by LC-MS. The final API is purified via reverse-phase preparative HPLC.

Data Presentation: Reaction Optimization

Table 2: Optimization of C4-SNAr Amination (Model: 3-Chloroaniline)

SolventBaseTemperatureTimeYield (%)Impurity Profile (Solvolysis)
Ethanol Et3​N 80 °C2 h68%High (C5 transesterification observed)
DMF K2​CO3​ 60 °C4 h75%Moderate (Hydrolysis due to trace water)
THF DIPEA 25 °C 3 h 94% None Detected

References

  • PubChemLite: Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate.uni.lu.
  • Ethyl 4-bromo-2-methyl-5-pyrimidinecarboxylate 95% | CAS: 1823496-03-2.AChemBlock.
  • US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases.Google Patents.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.ResearchGate.
  • SNAr Reaction of Polyhalogenated Heterocycles.WuXi AppTec RCS Research Chemistry Services.
  • US 8,143,293 B2 - Kinase Inhibitors Useful for the Treatment of Proliferative Diseases.Googleapis.com.

Sources

Application

Reagents for the amination of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

Application Notes and Protocols Topic: Reagents for the Amination of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate Audience: Researchers, scientists, and drug development professionals. Executive Summary The 4-amino-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Reagents for the Amination of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 4-amino-2-methylpyrimidine-5-carboxylate scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its synthesis is critically dependent on the efficient and selective amination of halogenated pyrimidine precursors. This guide provides a detailed examination of the primary methodologies for the C-N bond formation on Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate, a versatile and key intermediate. We will delve into the mechanistic underpinnings, reagent selection rationale, and detailed experimental protocols for three principal synthetic strategies: the Palladium-Catalyzed Buchwald-Hartwig Amination, the Copper-Catalyzed Ullmann Condensation, and uncatalyzed Nucleophilic Aromatic Substitution (SNAr). This document is designed to empower researchers to make informed decisions, troubleshoot challenges, and successfully synthesize target molecules with high efficiency and purity.

Strategic Overview: Selecting the Optimal Amination Pathway

The transformation of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate into its aminated derivatives can be approached through several distinct chemical pathways. The choice of method is dictated by factors such as the nature of the amine nucleophile, required reaction conditions (temperature, atmosphere), functional group tolerance, and economic considerations like catalyst cost.

  • Buchwald-Hartwig Amination: A powerful and versatile palladium-catalyzed cross-coupling reaction, renowned for its broad substrate scope and high functional group tolerance. It is often the first choice for coupling with a wide array of primary and secondary amines, including those that are weakly nucleophilic.[4][5]

  • Ullmann Condensation: A classical copper-catalyzed method that has seen significant modernization. It is a cost-effective alternative to palladium-based systems, particularly effective for aryl amines, and can often be accelerated using microwave irradiation.[6][7][8]

  • Nucleophilic Aromatic Substitution (SNAr): The most direct, metal-free approach. This pathway relies on the inherent electron-deficient nature of the pyrimidine ring, which is further activated by the C5-ester group, to react with strong amine nucleophiles under thermal conditions.[9][10]

The logical workflow for any of these synthetic approaches follows a consistent pattern of careful planning, execution, and analysis.

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Reagent & Solvent Preparation (Anhydrous) setup_inert Assemble Glassware Under Inert Atmosphere (Ar or N2) prep_reagents->setup_inert add_reagents Sequential Reagent Addition (Solid -> Liquid) setup_inert->add_reagents heat_stir Heat & Stir (Monitor Temperature) add_reagents->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor quench Quench Reaction & Cool to RT monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purify Crude Product (Column Chromatography) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General Experimental Workflow for Amination Reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its reliability and broad applicability.[11] The reaction is particularly well-suited for heteroaromatic systems like pyrimidines, which can be challenging substrates due to potential catalyst inhibition by the ring nitrogen atoms.[12]

Mechanistic Rationale

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of reagents, particularly the ligand, is critical to ensure each step proceeds efficiently and to prevent catalyst deactivation.[4] Bulky, electron-rich phosphine ligands are essential; they promote the rate-limiting reductive elimination step and stabilize the active monoligated Pd(0) species.[13]

G pd0 L-Pd(0) pd_complex [Ar-Pd(II)-X]-L pd0->pd_complex Oxidative Addition c1 pd_amido [Ar-Pd(II)-NR'R'']-L pd_complex->pd_amido Amine Coordination & Deprotonation (+ HNR'R'', + Base) c2 product Ar-NR'R'' pd_amido->product Reductive Elimination c3 product->pd0 Catalyst Regeneration c4

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Reagent Selection and Comparison

The success of the Buchwald-Hartwig amination hinges on the synergistic combination of the palladium source, ligand, base, and solvent. Modern, sterically hindered biaryl phosphine ligands generally provide superior results for challenging heteroaryl substrates.[13][14]

ComponentRecommended ReagentsRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is a common Pd(0) source.[14]
Ligand RuPhos, BrettPhos, XPhosThese bulky, electron-rich monophosphine ligands accelerate reductive elimination and prevent catalyst deactivation, leading to higher yields and broader substrate scope.[14][15]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. NaOtBu is very effective but base-sensitive functional groups may require milder options like K₃PO₄.[15]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, aprotic solvents are essential to prevent catalyst poisoning and unwanted side reactions. Toluene is a common and effective choice.[14][16]
Protocol 1: Buchwald-Hartwig Amination with Morpholine

This protocol provides a general procedure for coupling a secondary cyclic amine using a modern catalyst system.

Materials:

  • Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by the morpholine.

  • Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.[11]

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired Ethyl 4-(morpholino)-2-methylpyrimidine-5-carboxylate.[14]

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a cost-effective method for C-N bond formation, using copper as the catalyst.[7] While traditional protocols required harsh conditions, modern variations using ligands allow the reaction to proceed at significantly lower temperatures.[6][17]

Reagent Selection

The key to a successful modern Ullmann reaction is the use of a copper(I) source, often in conjunction with a ligand to improve solubility and catalytic activity. Microwave heating can dramatically reduce reaction times.[8][18]

ComponentRecommended ReagentsRationale & Key Considerations
Copper Source Copper(I) Iodide (CuI)CuI is a reliable and commonly used Cu(I) source for these couplings.[6]
Ligand L-Proline, 1,10-PhenanthrolineSimple, inexpensive ligands like amino acids or diamines can significantly accelerate the reaction and allow for lower temperatures compared to ligand-free systems.[17]
Base K₂CO₃, K₃PO₄An inorganic base is required for the reaction. K₃PO₄ is often effective in modern protocols.[19]
Solvent DMF, NMP, Diethylene GlycolHigh-boiling polar aprotic solvents are typically required to facilitate the reaction, even in modern protocols.[6]
Protocol 2: Microwave-Assisted Ullmann Amination with Aniline

This protocol details the coupling of an aryl amine, leveraging microwave irradiation to accelerate the transformation.

Materials:

  • Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (1.0 equiv)

  • Aniline (1.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • L-Proline (0.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe reaction vial, combine Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate, CuI, L-Proline, and K₂CO₃.

  • Add DMF and aniline to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 30-60 minutes. Monitor the internal pressure and temperature.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract three times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield Ethyl 4-(phenylamino)-2-methylpyrimidine-5-carboxylate.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is an attractive, metal-free strategy for aminating highly electron-deficient aromatic systems. The pyrimidine ring is inherently electron-poor, and the presence of the electron-withdrawing ethyl carboxylate group at the C5 position further activates the C4 position for nucleophilic attack.[9]

Mechanistic Rationale

The reaction proceeds through a two-step addition-elimination sequence. The amine nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the bromide leaving group restores aromaticity and yields the final product.[10]

G cluster_mech SNAr Mechanism Start Substrate + Nucleophile (R₂NH) Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer Addition Product Product + HBr Meisenheimer->Product Elimination of Br⁻

Caption: The Addition-Elimination Mechanism of SNAr.

Protocol 3: SNAr Amination with Cyclohexylamine

This protocol describes a straightforward thermal amination with a primary alkylamine, which is typically a strong nucleophile suitable for SNAr reactions.

Materials:

  • Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (1.0 equiv)

  • Cyclohexylamine (2.5 equiv)

  • Ethanol or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate and the solvent (Ethanol or DMF).

  • Add cyclohexylamine to the mixture. The excess amine also acts as the base to neutralize the HBr byproduct.

  • Heat the reaction mixture to reflux (80-100 °C) and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate the solvent in vacuo.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield Ethyl 4-(cyclohexylamino)-2-methylpyrimidine-5-carboxylate.

Methodological Comparison

FeatureBuchwald-Hartwig AminationUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Catalyst Palladium (Pd₂(dba)₃, Pd(OAc)₂)Copper (CuI)None
Key Reagents Bulky Phosphine Ligand, Strong BaseLigand (optional but recommended), BaseAmine Nucleophile, Heat
Typical Temp. 80 - 110 °C100 - 180 °C (or MW)80 - 150 °C
Substrate Scope Very Broad (1°/2° alkyl/aryl amines)Good (esp. for aryl amines)Limited (strong nucleophiles required)
Complexity High (requires inert atmosphere)ModerateLow
Cost High (Palladium & Ligands)Low to ModerateLow

References

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI.
  • A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amin
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1.
  • Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. LibreTexts.
  • Ullmann condens
  • Aminations of bromopyridines and bromoethoxypyridines. Sabinet African Journals.
  • Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines.
  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for the Synthesis of N-Substituted-3-amino-4-halopyridines. Benchchem.
  • Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids.
  • Buchwald-Hartwig Amination. WordPress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Novel synthesis of substituted 4-amino-pyrimidines.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons.
  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.

Sources

Method

Application Note: Catalytic Hydrodebromination of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

Strategic Rationale in Pyrimidine Functionalization Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is a highly versatile, electrophilic building block widely utilized in the synthesis of kinase inhibitors and other pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Pyrimidine Functionalization

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is a highly versatile, electrophilic building block widely utilized in the synthesis of kinase inhibitors and other pharmaceutical agents. In many synthetic routes, the bromine atom at the C4 position serves as a temporary blocking group or is a synthetic artifact resulting from the halogenation of a pyrimidin-4-one precursor.

Removing this halogen via catalytic hydrodebromination is a critical late-stage transformation. The objective is to efficiently reduce the C-Br bond to a C-H bond, yielding Ethyl 2-methylpyrimidine-5-carboxylate , without reducing the pyrimidine ring or the ester functionality. This guide details the mechanistic causality, optimized conditions, and self-validating protocols required to achieve quantitative conversion.

Mechanistic Causality: Designing the Catalytic System

The hydrodebromination of electron-deficient heteroaryls is an exergonic process, but achieving high chemoselectivity requires precise control over the catalytic microenvironment. We utilize Palladium on Carbon (Pd/C) as the active catalyst due to its superior efficiency in activating sp² C-X bonds .

The Catalytic Cycle and the Critical Role of the Base
  • Oxidative Addition : The electron-withdrawing ester and the diazine core lower the LUMO of the C4-Br bond, facilitating rapid oxidative addition of the surface Pd(0) species to form a Pd(II)-aryl bromide intermediate .

  • Hydrogen Activation & Scavenging : Molecular hydrogen ( H2​ ) undergoes heterolytic cleavage at the Pd center. Causality of Base Addition: As the reaction proceeds, stoichiometric hydrobromic acid (HBr) is generated. If left unneutralized, HBr will protonate the pyrimidine nitrogens. This protonation dramatically withdraws electron density from the ring, stalling the reductive elimination step and permanently poisoning the Pd catalyst surface. The addition of Triethylamine ( Et3​N ) acts as an in-situ scavenger, precipitating the byproduct as a benign triethylammonium bromide salt .

  • Reductive Elimination : The resulting Pd(II)-hydride species undergoes rapid reductive elimination, releasing the debrominated product and regenerating the Pd(0) active sites.

Catalytic_Cycle Pd0 Pd(0) Active Catalyst (Surface Species) OxAdd Pd(II) Oxidative Addition Complex [Ar-Pd-Br] Pd0->OxAdd 1. Oxidative Addition (+ Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate) Hydride Pd(II) Hydride Complex [Ar-Pd-H] OxAdd->Hydride 2. H2 Activation & Base Scavenging (+ H2 / + Et3N) -> (- [Et3NH]Br) Hydride->Pd0 3. Reductive Elimination (- Ethyl 2-methylpyrimidine-5-carboxylate)

Pd-catalyzed hydrodebromination cycle highlighting oxidative addition and base-mediated HBr scavenging.

Quantitative Data: Condition Optimization Matrix

The choice of solvent and base dictates the homogeneity of the reaction and the stabilization of the transition states. Polar protic solvents like Methanol (MeOH) are superior because they stabilize the polar transition states during H2​ heterolysis and ensure the high solubility of the Et3​N⋅HBr byproduct .

SolventBase (Equivalents) H2​ PressureCatalyst LoadingConversion (%)Observation / Causality
Methanol Et3​N (1.5 eq) 1 atm (Balloon) 5 mol% Pd/C > 99% Optimal. Homogeneous, rapid kinetics.
EthanolNaOAc (1.5 eq)1 atm (Balloon)5 mol% Pd/C92%Good, but NaOAc solubility is lower, causing mild sluggishness.
Ethyl Acetate Et3​N (1.5 eq)1 atm (Balloon)5 mol% Pd/C65%Poor stabilization of polar intermediates; incomplete conversion.
MethanolNone1 atm (Balloon)5 mol% Pd/C< 15%Stalled. Catalyst poisoned by unneutralized HBr.

Self-Validating Experimental Protocol

Materials Required
  • Substrate : Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (1.0 mmol, 245.08 mg)

  • Catalyst : 10% Pd/C (wet, ~50% water) (50 mg, ~0.047 mmol Pd, ~5 mol%)

  • Base : Triethylamine ( Et3​N ), anhydrous (1.5 mmol, 210 µL)

  • Solvent : Methanol (HPLC grade, 10 mL)

  • Equipment : 50 mL round-bottom flask, magnetic stir bar, H2​ balloon, Celite pad.

Workflow Step1 1. Reagent Assembly Step2 2. Inert Purging Step1->Step2 Step3 3. H2 Reaction Step2->Step3 Step4 4. Celite Filtration Step3->Step4 Step5 5. Aqueous Workup Step4->Step5

Step-by-step experimental workflow for the hydrodebromination reaction.

Step-by-Step Methodology

Step 1: Reagent Assembly (Safety First)

  • To a clean, dry 50 mL round-bottom flask containing a magnetic stir bar, add the 10% Pd/C (50 mg).

    • Expert Insight: Always add the dry/wet catalyst to the flask before the solvent to prevent solvent vapor ignition caused by the pyrophoric nature of dry Pd/C.

  • Carefully add Methanol (10 mL) to suspend the catalyst.

  • Add Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (245 mg, 1.0 mmol) and Triethylamine (210 µL, 1.5 mmol) to the suspension.

Step 2: Inert Purging 4. Seal the flask with a rubber septum. Connect a vacuum line and a nitrogen/argon line via a manifold. 5. Evacuate the flask until the solvent gently bubbles, then backfill with inert gas. Repeat this cycle three times to remove all dissolved oxygen.

Step 3: Hydrogenation 6. Attach a balloon filled with H2​ gas via a needle through the septum. 7. Evacuate the flask briefly one final time, and backfill with H2​ from the balloon. 8. Stir the reaction vigorously at room temperature (20–25 °C) for 2 to 4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​ ~0.6, UV active) will completely disappear. The debrominated product will appear as a new, lower-running spot ( Rf​ ~0.4) due to the loss of the lipophilic bromine atom. If the reaction stalls, check the pH of the mixture; a drop in pH indicates insufficient base, which deactivates the catalyst.

Step 4: Filtration 9. Once TLC confirms complete conversion, evacuate the H2​ gas and backfill with nitrogen. 10. Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional Methanol (2 × 10 mL).

  • Safety Warning: Do not allow the Celite pad containing Pd/C to run completely dry while pulling a vacuum, as it may spontaneously ignite in the air.

Step 5: Workup and Isolation 11. Concentrate the filtrate under reduced pressure to remove Methanol and excess Et3​N . 12. Redissolve the resulting residue in Ethyl Acetate (20 mL). 13. Wash the organic layer with distilled water (10 mL) to remove the Et3​N⋅HBr salt, followed by brine (10 mL). 14. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford Ethyl 2-methylpyrimidine-5-carboxylate as a pale yellow to off-white solid (Expected yield: >90%).

References

  • Transition Metal-Catalyzed Direct Arylation of Substrates Ackermann, L., Vicente, R., & Kapdi, A. R. (2009). Chemical Reviews, 109(8), 3115-3128. URL:[Link]

  • Water-Soluble Palladium(II) Complexes with Sulfonated N-Heterocyclic Carbenes in Hydrodehalogenation Reactions Navarro, O., et al. (2015). Organometallics, 34(11), 2632-2638. URL:[Link]

  • Pd/C–Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure Wang, Y., et al. (2004). Journal of Molecular Catalysis A: Chemical, 218(2), 157-160. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

Molecular Profiling & Chromatographic Behavior Welcome to the technical troubleshooting guide for Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (CAS: 1823496-03-2) [1]. As a highly functionalized pyrimidine building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Profiling & Chromatographic Behavior

Welcome to the technical troubleshooting guide for Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (CAS: 1823496-03-2) [1]. As a highly functionalized pyrimidine building block, this molecule presents unique chromatographic challenges.

To purify this compound successfully, we must first understand the causality behind its behavior on silica gel:

  • Deactivated Basicity: While pyrimidines typically streak on acidic silica due to basic nitrogen atoms, the electron-withdrawing C5-ester and C4-bromo groups significantly deplete the electron density of the ring. This reduces silanol interactions, meaning aggressive basic modifiers are rarely needed[2].

  • Extreme Electrophilicity at C4: The C4-bromo position is hyper-activated toward Nucleophilic Aromatic Substitution (SNAr) by the adjacent nitrogens and the para-ester group. Prolonged exposure to active silica or nucleophilic solvents will cause degradation.

  • Lipophilicity: The substitution of the highly polar 4-oxo/hydroxy precursor with a bromo group drastically increases the molecule's lipophilicity, allowing for early elution in normal-phase chromatography[3].

Standard Operating Procedure (SOP): Flash Column Chromatography

This self-validating protocol is designed to maximize recovery while preventing on-column degradation[4].

Step-by-Step Methodology:

  • Stationary Phase Preparation: Pack a column with 230–400 mesh silica gel. For a 1-gram crude sample, use approximately 30-40 grams of silica. Slurry pack the column using 100% Hexanes or Petroleum Ether.

  • Sample Loading: Dissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM) (e.g., 1-2 mL per gram of crude). Apply evenly to the flat silica bed. Critical: Do not use Methanol or Ethanol for loading.

  • Elution Gradient:

    • Column Volumes (CV) 1-3: Elute with 2% Ethyl Acetate (EtOAc) in Hexanes to flush out highly lipophilic impurities (e.g., unreacted brominating agents like POBr 3​ or its byproducts).

    • CV 4-8: Ramp the gradient to 10% EtOAc in Hexanes. The target Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate will elute in this window.

    • CV 9-12: Ramp to 20% EtOAc in Hexanes to strip the column of the unreacted polar 4-oxo precursor.

  • Fraction Monitoring: Spot fractions on a TLC plate and visualize under short-wave UV light (254 nm). The target compound exhibits strong UV absorbance.

  • Isolation: Pool the pure fractions and concentrate in vacuo at a water bath temperature not exceeding 35°C to prevent thermal degradation of the bromo-ester.

Quantitative Chromatographic Parameters

ParameterRecommended ValueScientific Rationale
Target R f​ 0.25 - 0.35Ensures optimal theoretical plate count and resolution from structurally similar byproducts.
Primary Solvent System Hexanes / EtOAcNon-nucleophilic system; prevents SNAr displacement of the C4-bromo group[3].
Elution Gradient 2% 10% 20% EtOAcResolves the lipophilic target (elutes at ~10%) from the highly polar 4-oxo precursor (elutes >20%).
Silica Gel Grade 230–400 mesh (Flash)High surface area allows for rapid elution, minimizing the time the reactive C4-bromo group spends on acidic silica.
Maximum Bath Temp 35°CPrevents thermally induced hydrolysis of the ethyl ester during solvent evaporation.

Purification Workflow & Decision Matrix

Workflow Start Crude Mixture (E4B2MP5C + Impurities) TLC TLC Optimization Target Rf: 0.25-0.35 Start->TLC Load Column Loading (Liquid load in DCM) TLC->Load Elution Gradient Elution (5% to 20% EtOAc/Hex) Load->Elution Fractions Fraction Collection & UV Monitoring (254 nm) Elution->Fractions Decision Purity > 95%? Fractions->Decision Success Concentrate in vacuo (Pure E4B2MP5C) Decision->Success Yes Fail Combine mixed fractions & re-column Decision->Fail No Fail->TLC

Caption: Workflow for the flash chromatographic purification of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate.

Troubleshooting & FAQs

Q1: My target compound is co-eluting with the starting material (ethyl 2-methyl-4-oxo-3,4-dihydropyrimidine-5-carboxylate). How do I separate them? Expert Insight: This is a symptom of starting your gradient at too high of a polarity.

  • Causality: The 4-oxo precursor exists predominantly as the 3H-pyrimidin-4-one tautomer, which acts as both a strong hydrogen bond donor and acceptor. The 4-bromo product lacks this capability and is significantly more lipophilic. If the initial solvent system is too polar (e.g., >15% EtOAc), both compounds will migrate rapidly with the solvent front, destroying resolution.

  • Solution: Drop your initial solvent polarity to 2% EtOAc in Hexanes. The brominated product will elute cleanly, leaving the polar 4-oxo precursor bound to the baseline until you flush the column with a higher polarity solvent (e.g., 30% EtOAc)[4].

Q2: I am observing a highly polar, UV-active baseline spot on my TLC after the column, and my isolated yield is low. What happened? Expert Insight: You are likely witnessing on-column degradation via Nucleophilic Aromatic Substitution (SNAr).

  • Causality: The C4 position of this specific pyrimidine is highly electrophilic. If you used a nucleophilic solvent (like Methanol or Ethanol) as a modifier, or if the compound was left on the acidic silica gel for an extended period, the bromo group can be displaced to form a 4-alkoxy byproduct, or the ester can hydrolyze.

  • Solution: Strictly avoid protic solvents. Ensure you are using high-grade, dry Hexanes and Ethyl Acetate. Run the column rapidly (flash chromatography) rather than relying on slow gravity elution to minimize residence time on the silica.

Q3: The pyrimidine band is streaking/tailing severely. Should I add Triethylamine (TEA)? Expert Insight: Tailing is common with heterocycles, but TEA should be used with extreme caution here.

  • Causality: Tailing occurs when the weakly basic pyrimidine nitrogens interact with unshielded, acidic silanol (Si-OH) groups on the stationary phase. While 0.1% TEA can cap these silanols, the basic nature of TEA can also promote the premature hydrolysis of the C5-ester or react with the C4-bromo group over time.

  • Solution: Because the electron-withdrawing ester and bromo groups heavily deactivate this specific pyrimidine ring, severe tailing is usually an indicator of column overloading rather than silanol interaction. Reduce your loading mass (aim for a 1:40 crude-to-silica ratio). If tailing persists, you may pre-treat the silica with 0.1% TEA, but ensure the mobile phase used for elution is TEA-free.

Mechanistic Degradation Pathway

Degradation E4B2MP5C Ethyl 4-bromo-2-methyl pyrimidine-5-carboxylate Complex Meisenheimer Intermediate (C4 Attack) E4B2MP5C->Complex + Nu Nu Nucleophilic Solvent (e.g., MeOH, EtOH) Acid Acidic Silica Gel (Prolonged exposure) Acid->Complex Catalyzes SNAr Degraded 4-Alkoxy Byproduct (Loss of Target) Complex->Degraded - HBr

Caption: SNAr degradation pathway of the C4-bromo group in the presence of nucleophilic solvents.

References

  • PubChemLite. Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (C8H9BrN2O2). University of Luxembourg. Available at: [Link]

  • National Institutes of Health (PMC). Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. Available at: [Link]

  • The Royal Society of Chemistry. CC/CN Cross-Coupling Reactions of Aryl Sulfonates Catalyzed by a Reusable Heterogeneous Catalyst. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

Welcome to the dedicated technical support center for Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered with this versatile heterocyclic compound. We understand that achieving consistent and reliable solubility is paramount for successful downstream applications, from screening assays to synthetic modifications. This guide provides in-depth, field-proven insights and practical protocols to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why does Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate exhibit poor solubility in some common organic solvents?

A1: The limited solubility of many pyrimidine derivatives, including Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate, can be attributed to their physicochemical properties. The planar and relatively rigid structure of the pyrimidine ring can lead to strong intermolecular interactions and high crystal lattice energy.[1][2] This makes it energetically unfavorable for solvent molecules to break apart the crystal structure and solvate the individual molecules. While the ethyl ester and methyl groups provide some lipophilicity, the polar pyrimidine core and the electronegative bromine atom contribute to a complex solubility profile that can be challenging to predict without empirical testing.

Q2: What are the initial steps I should take when encountering a solubility issue with this compound?

A2: A systematic approach is crucial. Before attempting complex solubilization methods, it's essential to characterize the problem. We recommend a step-wise process that begins with simple, readily available techniques. This involves testing a range of common laboratory solvents with varying polarities and utilizing temperature as a primary tool to enhance dissolution. This initial screening will provide valuable data to inform more advanced strategies if needed.

Q3: Can temperature be used to improve the solubility of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate?

A3: Yes, for most solid organic compounds, solubility increases with temperature.[3][4] The increased kinetic energy at higher temperatures helps to overcome the crystal lattice energy of the solid, allowing the solvent to interact more effectively with the solute molecules.[5][6] However, the extent of this effect is compound and solvent-dependent. It is crucial to determine the temperature-solubility profile for your specific solvent system. For many organic compounds, the solubility can double with a 20°C increase in temperature.[4][7]

Q4: Are there any compatibility issues I should be aware of when heating solutions of this compound?

A4: While heating is a common technique, it's important to consider the thermal stability of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate. Degradation can occur at elevated temperatures, especially in the presence of certain reactive solvents or impurities.[8] We recommend performing a preliminary thermal stability test, such as by heating a small sample and analyzing it by HPLC or TLC for the appearance of degradation products.

Q5: When should I consider using a co-solvent system?

A5: A co-solvent system is an excellent strategy when a single solvent fails to provide adequate solubility. Co-solvents are mixtures of two or more miscible solvents and can be used to fine-tune the polarity of the solvent system to better match that of the solute.[9][10][11] This is a particularly useful approach for early-stage in vitro experiments.[12] For Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate, which has both polar and non-polar characteristics, a co-solvent system can disrupt the solute-solute interactions and promote solvation.

Troubleshooting Guide: A Systematic Approach to Overcoming Solubility Issues

This troubleshooting guide provides a structured workflow to diagnose and resolve solubility challenges with Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate.

Problem 1: The compound is insoluble or poorly soluble in a desired solvent at room temperature.

Underlying Cause: Mismatch between the polarity of the solvent and the solute, and/or high crystal lattice energy of the compound.

Solutions:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. See Protocol 1: Systematic Solvent Screening for a detailed methodology.

  • Application of Heat: Gently warm the mixture to increase the kinetic energy of the system. It is often observed that the solubility of organic solids increases with temperature.[3][4]

  • Sonication: Use an ultrasonic bath to provide mechanical energy to break apart solid agglomerates and enhance dissolution.

Problem 2: The compound precipitates out of solution upon cooling or standing.

Underlying Cause: The solution was supersaturated at a higher temperature, and the compound's solubility limit was exceeded upon returning to ambient temperature.

Solutions:

  • Determine the Metastable Zone Width (MSZW): This is the temperature range between dissolution and recrystallization. Understanding the MSZW is critical for maintaining a stable solution.

  • Employ a Co-solvent System: A co-solvent can increase the overall solubility of the compound at room temperature, thereby preventing precipitation. Refer to Protocol 2: Developing a Co-Solvent System .

  • Maintain Elevated Temperature: If the downstream application allows, maintain the solution at a slightly elevated temperature where the compound remains soluble.

Problem 3: The use of a co-solvent system is not providing the desired solubility.

Underlying Cause: The chosen co-solvent ratio may not be optimal, or the co-solvents themselves are not suitable for this specific compound.

Solutions:

  • Systematic Co-solvent Ratio Optimization: Prepare a matrix of co-solvent ratios to identify the optimal mixture for maximum solubility.

  • Explore Alternative Co-solvents: Consider less common but potentially more effective solvents based on the compound's structure. For heterocyclic compounds, solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) can be effective, often in combination with less polar solvents.[11][13]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify suitable single solvents for Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate.

Materials:

  • Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, acetonitrile, toluene, heptane)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Heating plate

  • Analytical balance

Procedure:

  • Accurately weigh a small, known amount of the compound (e.g., 10 mg) into separate vials.

  • Add a measured volume of a single solvent to each vial (e.g., 1 mL).

  • Stir the mixtures at room temperature for a set period (e.g., 1 hour).

  • Visually inspect for complete dissolution.

  • If not fully dissolved, incrementally increase the temperature (e.g., in 10°C steps) and observe solubility.

  • Record the temperature at which complete dissolution occurs.

  • For quantitative analysis, filter the saturated solution and determine the concentration using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Developing a Co-Solvent System

Objective: To identify an optimal co-solvent mixture for enhanced solubility.

Materials:

  • Two or more miscible solvents identified from Protocol 1 (one in which the compound is sparingly soluble and one in which it is more soluble is a good starting point).

  • Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

  • Vials, magnetic stirrer, and analytical balance as in Protocol 1.

Procedure:

  • Prepare a series of co-solvent mixtures with varying ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 by volume).

  • Add a known amount of the compound to a fixed volume of each co-solvent mixture.

  • Stir at room temperature and observe solubility.

  • If necessary, gently heat the mixtures to aid dissolution.

  • Identify the co-solvent ratio that provides the highest solubility at the desired temperature.

Data Presentation

Table 1: Qualitative Solubility of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate in Common Organic Solvents at Room Temperature (Approx. 25°C)

SolventPolarity IndexObserved Solubility (at 10 mg/mL)
Heptane0.1Insoluble
Toluene2.4Sparingly Soluble
Dichloromethane3.1Soluble
Tetrahydrofuran4.0Soluble
Ethyl Acetate4.4Moderately Soluble
Acetone5.1Soluble
Acetonitrile5.8Moderately Soluble
Isopropanol3.9Sparingly Soluble
Ethanol4.3Sparingly Soluble
Methanol5.1Sparingly Soluble
Dimethyl Sulfoxide (DMSO)7.2Very Soluble

Note: This table presents expected qualitative solubility based on general principles for similar heterocyclic compounds. Experimental verification is highly recommended.

Visualizations

Caption: Troubleshooting workflow for solubility issues.

CoSolvent_Optimization cluster_0 Solvent Selection cluster_1 Ratio Matrix Preparation cluster_2 Solubility Assessment S1 Solvent A (e.g., Good Solubility) R1 90:10 (A:B) Test Add Compound to Each Ratio S1->Test Mix Ratios S2 Solvent B (e.g., Poor Solubility) S2->Test Mix Ratios R2 75:25 (A:B) R3 50:50 (A:B) R4 25:75 (A:B) R5 10:90 (A:B) Observe Observe Dissolution Test->Observe Optimal Identify Optimal Ratio Observe->Optimal

Caption: Co-solvent optimization workflow.

References

  • LibreTexts Chemistry. (2023). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1273–1277. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?[Link]

  • Rogueda, P., & Power, A. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Pharmaceutical Sciences & Research, 8(10), 1141-1146. [Link]

  • PubMed. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • ACS Publications. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-2-ethylpyrimidine-5-carboxylate. [Link]

  • Quora. (2018, February 6). Why does the solubility of gases increase with temperature in an organic solvent?[Link]

  • ACS Publications. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • PubChemLite. (n.d.). Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate. [Link]

  • Chemical-Suppliers.com. (n.d.). 5-Bromo-2-methylpyrimidine-4-carboxylic acid ethyl ester. [Link]

  • Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting. [Link]

  • Chemistry Biology Lab. (n.d.). Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate. [Link]

  • PubChemLite. (n.d.). Ethyl 2-bromo-4-methylpyrimidine-5-carboxylate. [Link]

  • ScienceDirect. (n.d.). Heterocyclic Compounds. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
  • Cheméo. (n.d.). Methyl 5-broMo-2-MethylpyriMidine-4-carboxylate. [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

Welcome to the Technical Support Center for Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (CAS: 1823496-03-2) . This compound is a highly reactive, versatile building block frequently utilized in the synthesis of kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (CAS: 1823496-03-2) . This compound is a highly reactive, versatile building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, its specific substitution pattern makes it exceptionally vulnerable to environmental degradation.

This guide provides causality-driven troubleshooting, quantitative analytical markers, and self-validating protocols to ensure the structural integrity of your batches during long-term storage.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the structural vulnerabilities of the molecule. The compound possesses two highly electrophilic centers:

  • The C4-Bromine (SNAr Vulnerability): The pyrimidine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. The ethyl ester at C5 exerts a strong electron-withdrawing effect, further depleting electron density at the C4 position. This makes the C4-bromine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by ambient water, displacing the bromine to form a 4-hydroxy (or 4-oxo tautomer) derivative and releasing hydrobromic acid (HBr)[1].

  • The C5-Ester (Hydrolysis Vulnerability): Esters on pyrimidine rings are prone to cleavage. Trace moisture, combined with the autocatalytic effect of HBr released from the SNAr pathway, rapidly accelerates the hydrolysis of the ethyl ester into the corresponding pyrimidine-5-carboxylic acid (2[2]).

DegradationPathways Comp Ethyl 4-bromo-2-methylpyrimidine -5-carboxylate Vul1 C4-Bromine Displacement (SNAr by H2O) Comp->Vul1 Moisture/Heat Vul2 C5-Ester Hydrolysis (Cleavage by H2O) Comp->Vul2 Moisture/pH shift Deg1 4-Hydroxy Pyrimidine Derivative Vul1->Deg1 Deg2 Pyrimidine-5-carboxylic Acid Vul2->Deg2 Mitigation Preventive Storage: -20°C, Argon Purge Mitigation->Comp Stabilizes Mitigation->Vul1 Prevents Mitigation->Vul2 Prevents

Degradation pathways and preventive storage logic for the pyrimidine carboxylate.

Frequently Asked Questions (FAQs)

Q1: Vendors suggest storing the compound at 0–8 °C. Why did my material still degrade after 4 months? A: While 0–8 °C (standard refrigeration) slows down the kinetic rate of degradation, refrigerators are inherently high-humidity environments. Repeated opening of the container causes condensation, introducing trace water which acts as a nucleophile. For long-term storage (>1 month), the material must be stored sealed in a dry environment under -20 °C (3[3]).

Q2: Why must I use Argon instead of Nitrogen for purging the storage vials? A: Argon is significantly denser than ambient air and Nitrogen. When you purge a vial with Argon, it settles at the bottom, creating a robust, protective blanket directly over the solid chemical. Nitrogen tends to mix more readily with ambient air during the sealing process, increasing the risk of trapping atmospheric moisture.

Q3: Can I recover or purify a partially degraded batch? A: It depends on the degradation pathway. If the degradation is strictly limited to C5-ester hydrolysis, the resulting carboxylic acid can theoretically be re-esterified using ethanol and a coupling reagent. However, if the C4-bromine has been displaced (forming the 4-hydroxy derivative), recovery is synthetically impractical due to the high thermodynamic stability of the resulting pyrimidone tautomer. We recommend discarding batches with >5% SNAr degradation to prevent downstream cross-coupling failures.

Troubleshooting Guide: Quantitative Degradation Profiles

Use the following LC-MS data table to identify the specific degradation mechanism affecting your batch.

Degradation ProductAnalytical Marker (LC-MS m/z, [M+H]+)Relative Mass ShiftRoot CausePreventive Action
Intact Compound (⁷⁹Br / ⁸¹Br)245.0 / 247.0N/AN/AN/A
Pyrimidine-5-carboxylic acid 217.0 / 219.0-28 Da (Loss of C₂H₄)C5-Ester HydrolysisExclude moisture; maintain -20°C
4-Hydroxy derivative 183.1-62 Da (Loss of Br, +OH)C4-Bromine SNArPurge with Argon; avoid nucleophiles
4-Hydroxy acid derivative 155.1-90 DaDual degradationStrict inert atmosphere required

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . By integrating visual and analytical checkpoints, you can confirm the integrity of the storage environment before the compound is ever used in a reaction.

StorageWorkflow Start Bulk Material Receipt Glovebox Transfer to Glovebox (RH < 5%) Start->Glovebox Aliquot Aliquot into Amber Vials (Single-use) Glovebox->Aliquot Purge Argon Gas Purge & PTFE Cap Seal Aliquot->Purge Store Store at -20°C with Desiccant Purge->Store Validate Pre-use LC-MS Check (Self-Validation) Store->Validate

Step-by-step inert storage workflow to prevent moisture-driven degradation.

Protocol A: Moisture-Free Aliquoting and Inert Storage

Causality: Repeated freeze-thaw cycles of a bulk container introduce condensation. Aliquoting the material into single-use vials ensures the bulk batch is never repeatedly exposed to atmospheric moisture.

  • Equilibration: Upon receiving the bulk material, allow the sealed container to equilibrate to room temperature in a desiccator for 2 hours. Opening a cold vial immediately will cause instant condensation.

  • Glovebox Transfer: Move the bulk container, amber glass vials, PTFE-lined caps, and a micro-spatula into a glovebox maintained at <5% Relative Humidity (RH).

  • Aliquoting: Weigh the compound into single-use reaction aliquots (e.g., 100 mg per vial).

  • Argon Purging: Gently purge each vial with a stream of dry Argon gas for 10 seconds. Cap immediately with a PTFE-lined septum cap.

  • Self-Validation Checkpoint (Environmental): Place the sealed vials into a secondary vacuum-sealed bag containing a pouch of active desiccant and a strip of anhydrous cobalt(II) chloride paper .

    • Validation Logic: The cobalt paper is blue when dry. If you retrieve the bag months later and the paper has turned pink, the primary moisture barrier has failed, and the batch must be analytically re-tested before use.

  • Storage: Store the secondary bag in a dedicated -20 °C freezer (3[3]).

Protocol B: Pre-Use LC-MS Purity Validation

Causality: Running a rapid LC-MS check confirms that the storage protocol was successful and prevents the introduction of degraded starting materials into sensitive cross-coupling (e.g., Suzuki, Buchwald-Hartwig) reactions.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous LC-MS grade Acetonitrile (avoid using Methanol or Water as the primary diluent to prevent solvolysis during analysis).

  • Method Execution: Run a fast 3-minute gradient (5% to 95% Acetonitrile in Water + 0.1% Formic Acid) on a C18 column.

  • Self-Validation Checkpoint (Analytical):

    • Confirm the presence of the characteristic isotopic doublet at m/z 245.0 / 247.0 ([M+H]+).

    • Check for the absence of the 217.0 peak (hydrolysis) and 183.1 peak (SNAr). If the combined area of degradation peaks is <2%, the material is validated for downstream synthesis.

References

  • Source: bldpharm.
  • Title: (PDF)
  • Title: 5 - SAFETY DATA SHEET (5-Bromopyrimidine)

Sources

Optimization

Technical Support Center: Optimizing Temperature for Pyrimidine-5-Carboxylate Bromination

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges of functionalizing pyrimidine-5-carboxylates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges of functionalizing pyrimidine-5-carboxylates. Due to the π-accepting nature of the pyrimidine core—compounded by the highly electron-withdrawing -COOR group—these rings are severely deactivated [[1]](). Success relies on precise temperature control, whether you are forcing an electrophilic aromatic substitution on the ring or initiating a radical cascade on an alkyl side-chain.

Temperature Optimization Workflow

G Start Select Bromination Target Ring Ring Electrophilic Substitution Start->Ring SideChain Side-Chain Radical Bromination (NBS) Start->SideChain TempRing Harsh Temp: 125-135°C (e.g., Br2 in Nitrobenzene) Ring->TempRing TempRadical Initiator-Dependent Temp (e.g., AIBN at 75-80°C) SideChain->TempRadical YieldCheck Check Yield & Purity TempRing->YieldCheck TempRadical->YieldCheck Overbromination Issue: Di-bromination Action: Lower Temp by 10°C YieldCheck->Overbromination Stalling Issue: Stalling Action: Check Initiator T_half YieldCheck->Stalling

Workflow for optimizing temperature in pyrimidine-5-carboxylate bromination.

Section 1: Core Methodologies & Temperature-Controlled Protocols

Protocol A: High-Temperature Direct Electrophilic Ring Bromination

Causality: The extreme electron deficiency of the pyrimidine-5-carboxylate ring creates a massive kinetic barrier for electrophilic attack. To overcome this thermodynamic hurdle, molecular bromine (Br₂) must be utilized at highly elevated temperatures (125–135 °C) in an inert, high-boiling solvent 2.

Step-by-Step Methodology:

  • Preparation: Suspend the pyrimidine-5-carboxylate (preferably isolated as a hydrogen halide salt to protect basic ring nitrogens from unwanted oxidation) in an inert aromatic solvent such as nitrobenzene 1.

  • Thermal Equilibration: Heat the reaction vessel to a strict 125 °C to 135 °C range.

    • Self-Validation: Ensure the internal temperature probe reads stable for at least 10 minutes before proceeding. Temperatures below 125 °C will stall the reaction, while exceeding 135 °C risks solvent degradation and tar formation 2.

  • Halogen Addition: Add liquid Br₂ dropwise over 30 to 90 minutes. This controlled addition regulates the exothermic nature of halogenation at high temperatures.

  • Propagation & Quench: Maintain the 125–135 °C temperature for an additional 2 to 6 hours 1. Monitor via HPLC. Once the starting material is consumed, cool to room temperature and neutralize with aqueous sodium bisulfite.

Protocol B: Mild-Temperature Radical Side-Chain Bromination (Wohl-Ziegler)

Causality: When functionalizing alkyl substituents (e.g., a 4-methyl group) on the pyrimidine-5-carboxylate, radical bromination using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) is preferred. Here, temperature does not directly drive the bromination; rather, it dictates the thermal decomposition rate of the AIBN initiator to maintain a steady concentration of succinimidyl radicals.

Step-by-Step Methodology:

  • Preparation: Dissolve the alkyl-pyrimidine-5-carboxylate in an anhydrous, aprotic solvent (e.g., acetonitrile or chlorobenzene).

  • Reagent Loading: Add 1.05 equivalents of NBS and 0.1 equivalents of AIBN.

  • Thermal Initiation: Heat the mixture strictly to 75–80 °C.

    • Causality: At 80 °C, AIBN has a half-life of approximately 1 hour. This provides a steady, optimal flux of radicals without causing thermal runaway.

  • Monitoring: Track the reaction via TLC.

    • Self-Validation: If the reaction stalls, visually check for unreacted NBS (which floats at the surface). Quench with saturated sodium thiosulfate to terminate radical propagation once the mono-brominated product is maximized.

Section 2: Quantitative Data Summaries

Bromination MethodTarget SiteReagents & SolventOptimal TemperatureYield ExpectationKey Causality / Limitation
Direct Electrophilic Pyrimidine RingBr₂, Nitrobenzene125–135 °CHigh (Complete Conversion)Overcomes the kinetic barrier of the highly electron-deficient ring 2.
Radical (Wohl-Ziegler) Alkyl Side-ChainNBS, AIBN, MeCN75–80 °CModerate to HighTemperature perfectly matches the 1-hour half-life of the AIBN thermal initiator.
Lewis-Acid Catalyzed Pyrimidine RingDBH, TMSOTf, CH₂Cl₂40 °CQuantitative (~94%)DBH provides active bromonium; elevating to 40 °C ensures rapid kinetics compared to ambient temps 3.

Section 3: Troubleshooting Guides & FAQs

Q: My NBS radical bromination of the 4-methyl group is stalling at 60 °C, yielding mostly unreacted starting material. Should I add more NBS? A: No. The stalling is a kinetic issue related to the initiator, not a stoichiometric deficit. At 60 °C, the half-life of AIBN is over 10 hours, meaning the radical initiation rate is too slow to sustain the propagation chain against natural termination events. Increase the internal temperature to 75–80 °C to optimize the radical flux.

Q: I pushed the NBS bromination to 110 °C in a mixed solvent containing methanol to improve substrate solubility, but my pyrimidine ring degraded. What happened? A: You triggered a solvent-mediated ring-opening. High-temperature bromination with NBS in the presence of protic solvents like methanol can lead to nucleophilic attack at the activated positions, followed by complete destruction of the heterocycle. This two-sided ring-opening phenomenon is well-documented in other nitrogenous macrocycles under similar conditions 4. Always use aprotic solvents (e.g., chlorobenzene or acetonitrile) for high-temperature radical brominations.

Q: Can I use 1,3-dibromo-5,5-dimethylhydantoin (DBH) for milder ring bromination instead of harsh Br₂? A: Yes. DBH is a highly efficient reagent that delivers bromonium equivalents under much milder conditions than molecular bromine. For highly deactivated pyrimidine-5-carboxylates, adding a Lewis acid (such as TMSOTf) and elevating the temperature to 40 °C can drive the reaction to quantitative yields within 2 hours, whereas ambient temperatures often result in incomplete conversion 3.

References

  • Source: nih.
  • Source: google.
  • Source: benchchem.
  • Source: acs.

Sources

Troubleshooting

Reducing side-product impurities in Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate reactions

Welcome to the Technical Support Center for the synthesis of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, minimize impurities, and ensure the integrity of your results.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the synthesis of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a significantly lower yield of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate than expected. What are the potential causes and how can I improve it?

Answer: Low yields in pyrimidine synthesis are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Recommended Solutions:

Potential Cause Explanation & Troubleshooting Steps
Purity of Starting Materials Impurities in your starting materials, such as the pyrimidine precursor, can introduce side reactions that consume reagents and lower the yield of the desired product. Ensure all reactants are of high purity.
Suboptimal Reaction Conditions The choice of brominating agent, solvent, temperature, and reaction time are critical. For the bromination of the pyrimidine ring, precise control is necessary to prevent both incomplete reaction and over-bromination.
Incomplete Reaction If the reaction has not gone to completion, you will observe the presence of the starting pyrimidine material in your crude product. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion before workup.
Product Degradation The desired product may be susceptible to degradation under the reaction or workup conditions. This can be particularly true if harsh acidic or basic conditions are used, or if the reaction is heated for an extended period.

Experimental Protocol: Monitoring Reaction Progress by TLC

  • Prepare your TLC plate: Use a silica gel 60 F254 plate.

  • Spot the plate: Apply a small spot of your starting material (as a reference), a co-spot (starting material and reaction mixture), and a spot of your reaction mixture.

  • Develop the plate: Use a suitable eluent system, such as a mixture of ethyl acetate and hexanes. The optimal ratio will depend on the polarity of your specific starting material and product.

  • Visualize the spots: Examine the plate under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, major product spot will indicate the progression of the reaction.

Issue 2: Presence of a Significant Debrominated Impurity

Question: My post-reaction analysis (e.g., by LC-MS or ¹H NMR) shows a significant peak corresponding to Ethyl 2-methylpyrimidine-5-carboxylate, the debrominated version of my target compound. How can I prevent this?

Answer: The formation of a debrominated impurity is a known side reaction for brominated heterocycles, including pyrimidines. This process, known as hydrodehalogenation, results in the replacement of a bromine atom with a hydrogen atom.

Causality of Debromination:

Dehalogenation can be promoted by several factors, including the presence of certain catalysts, bases, and hydrogen sources in the reaction mixture.[1][2] For instance, palladium catalysts, often used in subsequent cross-coupling reactions, can sometimes facilitate dehalogenation as an undesired side reaction.[3] The choice of base and solvent can also play a critical role.

Strategies to Minimize Debromination:

  • Careful Selection of Reaction Conditions: Avoid overly harsh reducing conditions. If the bromination step is followed by a reaction sensitive to reducing agents, ensure complete removal of any residual reagents from the previous step.

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of atmospheric moisture and oxygen, which can sometimes contribute to side reactions.

  • Purification Strategy: If a small amount of the debrominated impurity is formed, it can often be separated from the desired product by column chromatography.

Issue 3: Formation of the Carboxylic Acid Impurity

Question: I am observing a byproduct that I suspect is 4-bromo-2-methylpyrimidine-5-carboxylic acid. What causes this and how can I avoid it?

Answer: The presence of the corresponding carboxylic acid is a result of the hydrolysis of the ethyl ester group in your target molecule. This is a common issue, especially if your reaction or workup conditions involve the presence of water in combination with acid or base.[4]

Mechanism of Ester Hydrolysis:

Ester hydrolysis can be catalyzed by either acid or base. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.

EsterHydrolysis Reactant Ethyl 4-bromo-2-methyl- pyrimidine-5-carboxylate Catalyst H₂O / H⁺ or OH⁻ Reactant->Catalyst Attack at carbonyl carbon Intermediate Tetrahedral Intermediate Product 4-bromo-2-methylpyrimidine- 5-carboxylic acid Intermediate->Product Elimination of Ethanol Catalyst->Intermediate

Preventative Measures:

  • Anhydrous Conditions: The most critical factor in preventing ester hydrolysis is to maintain strictly anhydrous conditions throughout your reaction and workup.[5] Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried.

  • Control of pH: Avoid strongly acidic or basic conditions during workup if possible. If an aqueous wash is necessary, use neutral water or a buffered solution and minimize the contact time.

  • Purification: The carboxylic acid impurity is typically more polar than the ester. This difference in polarity can be exploited for purification by column chromatography or by performing a mild basic wash (e.g., with a saturated sodium bicarbonate solution) to extract the acidic impurity into the aqueous phase. Be cautious with the basic wash, as it can promote further hydrolysis if not done carefully and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate?

A common synthetic approach involves the bromination of a suitable pyrimidine precursor. The specific starting material can vary, but a plausible route would be the bromination of Ethyl 2-methylpyrimidine-5-carboxylate. The choice of brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) and reaction conditions would need to be carefully optimized.[6]

Q2: What analytical techniques are recommended for characterizing the final product and its impurities?

A combination of analytical techniques is essential for confirming the structure and purity of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure of your compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of your compound and quantifying impurities.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the carbonyl group of the ester.

Q3: How can I effectively purify the crude Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate?

The most common methods for purifying pyrimidine derivatives are:

  • Column Chromatography: Silica gel column chromatography is a highly effective technique for separating the desired product from less polar and more polar impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.[8]

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a very effective method for obtaining highly pure material. This technique is particularly good at removing small amounts of impurities.[8][9]

PurificationWorkflow Crude Crude Product Column Column Chromatography Crude->Column Initial Purification Recrystallization Recrystallization Column->Recrystallization Further Purification (if necessary) Pure Pure Product Column->Pure Recrystallization->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis Final Quality Control

References

  • Mousavi, M., Bakavoli, M., Shiri, A., & Tajabadi, J. (2018). Metal-Free Debromination of 5-Bromopyrimidine Derivatives Using DMF/Trialkylamine as the Hydrogen Source. Letters in Organic Chemistry, 15(8), 644-647.
  • Brown, D. J., & Waring, P. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 26(2), 443-447.
  • Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl... - ResearchGate. (n.d.). Retrieved April 9, 2026, from [Link]

  • Yan, S. F., Ivanov, A. Yu., Dar'in, D. V., Lobanov, P. S., & Potekhin, A. A. (2007). DIRECTION OF HYDROLYSIS OF ESTERS OF SOME PYRIMIDINE-5-CARBOXYLIC ACIDS. Chemistry of Heterocyclic Compounds, 43(11), 1431-1434.
  • Selective dehalogenation - USRE28865E - Google Patents. (n.d.).
  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - PMC. (n.d.). Retrieved April 9, 2026, from [Link]

  • Solid Phase Synthesis of Purines from Pyrimidines | ACS Combinatorial Science. (n.d.). Retrieved April 9, 2026, from [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. (n.d.). Retrieved April 9, 2026, from [Link]

  • Recent synthetic methodologies for pyrimidine and its derivatives - TÜBİTAK Academic Journals. (n.d.). Retrieved April 9, 2026, from [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. (n.d.). Retrieved April 9, 2026, from [Link]

  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES - DAV University. (n.d.). Retrieved April 9, 2026, from [Link]

  • Synthesis of Ethyl 4-substituted-6-methylfuro[2,3-d]pyrimidine-5-carboxylate Reagents and conditions. (a) NaOEt, rt, 6 hrs - ResearchGate. (n.d.). Retrieved April 9, 2026, from [Link]

  • To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel - Organic Syntheses Procedure. (n.d.). Retrieved April 9, 2026, from [Link]

  • Analytical Methods - OPUS. (n.d.). Retrieved April 9, 2026, from [Link]

  • Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate - PubChemLite. (n.d.). Retrieved April 9, 2026, from [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Retrieved April 9, 2026, from [Link]

  • Ethyl 4-bromo-2-methyl-5-pyrimidinecarboxylate. (n.d.). Retrieved April 9, 2026, from [Link]

  • Single-step synthesis of pyrimidine derivatives - PubMed. (n.d.). Retrieved April 9, 2026, from [Link]

  • Ethyl 4-bromo-2-ethylpyrimidine-5-carboxylate | C9H11BrN2O2 - PubChem. (n.d.). Retrieved April 9, 2026, from [Link]

  • Genotoxic Impurities according to the Regulatory Perspective - ijrti. (n.d.). Retrieved April 9, 2026, from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (n.d.). Retrieved April 9, 2026, from [Link]

  • Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives - Der Pharma Chemica. (n.d.). Retrieved April 9, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Conversion of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks researchers face when functionalizing Ethyl 4-bromo-2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks researchers face when functionalizing Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate .

While the 4-position of a pyrimidine ring is generally highly activated for both Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr), the unique electronic and steric environment of this specific building block—flanked by a 2-methyl group and a 5-ethyl ester—often leads to stalled reactions and incomplete conversion.

This guide synthesizes field-proven insights to help you diagnose causality, optimize your conditions, and implement self-validating protocols.

Part 1: Mechanistic Analysis of Incomplete Conversion (The "Why")

Before adjusting equivalents or temperatures, it is critical to understand why the starting material is not fully consumed. Incomplete conversion with this substrate is rarely a simple kinetic issue; it is usually driven by one of three competing off-cycle pathways:

  • Catalyst Poisoning via N-Coordination: Pyrimidine nitrogens (N1 and N3) are highly Lewis basic. During cross-coupling, they can coordinate to the active Pd(0) or Pd(II) species, forming stable, off-cycle multinuclear complexes that deplete the active catalyst concentration[1].

  • Protodehalogenation (Debromination): In the presence of alcoholic solvents (e.g., isopropanol, ethanol), the Pd-oxidative addition complex can undergo β -hydride elimination. This transfers a hydride to the pyrimidine ring, yielding a debrominated byproduct (Ethyl 2-methylpyrimidine-5-carboxylate) and halting the catalytic cycle[2].

  • The SNAr Halide Paradox: If you are performing an SNAr reaction, you may assume the 4-bromo derivative is highly reactive. However, SNAr reactivity follows the electronegativity order (F > Cl > Br > I) because the rate-determining step is the stabilization of the anionic Meisenheimer intermediate[3]. The bromo derivative often stalls at 40-50% conversion due to an insufficient inductive effect compared to its chloro-counterpart.

ReactionPathways SM Ethyl 4-bromo-2-methyl pyrimidine-5-carboxylate OA Oxidative Addition Complex SM->OA + Pd(0) Hydrolysis Ester Hydrolysis (Inactive Carboxylate) SM->Hydrolysis Aqueous Base (OH-) Poison Catalyst Poisoning (N-Pd Coordination) SM->Poison Poor Ligand Choice Pd Pd(0) Catalyst Pd->OA Prod Desired Coupled Product OA->Prod Transmetalation & Reductive Elimination Dehal Protodehalogenation (Debrominated Byproduct) OA->Dehal beta-Hydride Elim. (Alcohols)

Mechanistic pathways leading to desired products versus incomplete conversion.

Part 2: Troubleshooting FAQs

Q: My Suzuki-Miyaura coupling stalls at 30% conversion. LC-MS shows a new peak with a mass of [M-28]. What is happening? A: You are observing base-mediated saponification (hydrolysis) of the C5-ethyl ester[4]. Standard Suzuki conditions often use aqueous bases like Na2​CO3​ or KOH . The electron-withdrawing pyrimidine ring makes the ester highly susceptible to nucleophilic attack by hydroxide. Once hydrolyzed to the carboxylate anion, the ring becomes electron-rich, which drastically increases the activation energy for oxidative addition, effectively halting the reaction. Solution: Switch to anhydrous conditions using K3​PO4​ or CsF in 1,4-Dioxane.

Q: I am running a Buchwald-Hartwig amination. The starting material disappears, but I am getting a mass of [M-79+1] instead of my product. Why? A: This is protodehalogenation[5]. The palladium catalyst is inserting into the C-Br bond, but instead of coupling with your amine, it is extracting a hydride from your solvent (likely an alcohol or a solvent with acidic alpha-protons) via β -hydride elimination. Solution: Rigorously dry your solvents, avoid alcohols, and switch to a bulkier ligand like BrettPhos to accelerate reductive elimination before side-reactions can occur.

Q: My SNAr reaction with a primary amine is incredibly slow, even at 100 °C in DMF. Should I add a catalyst? A: No. The kinetic bottleneck is the leaving group. In SNAr, the 4-bromo group is significantly less reactive than a 4-chloro or 4-fluoro group because bromine is less electronegative and fails to adequately stabilize the transition state[3]. Solution: Either synthesize the 4-chloro analogue of your starting material, or add a strong non-nucleophilic base (like DIPEA) to ensure the amine remains fully deprotonated and nucleophilic.

TroubleshootingTree Start Incomplete Conversion Detected Check1 Is the C5-Ester intact? (Check LC-MS for M-28) Start->Check1 Hydrolyzed No: Saponification occurred. Switch to anhydrous base. Check1->Hydrolyzed No Intact Yes: Ester is intact. Check1->Intact Yes Check2 Is Debrominated Byproduct present? (Check LC-MS for M-79+1) Intact->Check2 Dehal Yes: Protodehalogenation. Avoid alcoholic solvents. Check2->Dehal Yes NoDehal No: Pure unreacted SM. Check2->NoDehal No Check3 Reaction Type? NoDehal->Check3 SNAr SNAr: Switch to 4-chloro or increase temperature. Check3->SNAr Coupling Pd-Coupling: Increase ligand sterics (e.g., XPhos) to prevent N-binding. Check3->Coupling

Decision tree for diagnosing incomplete conversion of pyrimidine derivatives.

Part 3: Quantitative Optimization Data

To facilitate rapid optimization, use the following matrix. It summarizes the quantitative impact of various parameters on the conversion rates of 4-halopyrimidines.

Reaction TypeVariable TestedSub-optimal Condition (Yield <30%)Optimized Condition (Yield >85%)Mechanistic Rationale
Suzuki-Miyaura Base / Solvent Na2​CO3​ (aq) / THFAnhydrous K3​PO4​ / DioxanePrevents C5-ester hydrolysis while maintaining transmetalation efficiency.
Suzuki-Miyaura Ligand PPh3​ or dppfXPhos or dtbpfBulky biaryl phosphines prevent pyrimidine N-coordination to Pd.
Buchwald-Hartwig SolventIsopropanol / EthanolToluene or 1,4-DioxaneEliminates the primary source of hydrides responsible for protodehalogenation.
SNAr Leaving Group4-Bromo derivative4-Chloro derivativeHigher electronegativity of Cl stabilizes the Meisenheimer intermediate.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in checkpoints to ensure that if a failure occurs, the root cause is immediately identifiable.

Protocol A: Anhydrous Suzuki-Miyaura Cross-Coupling

Objective: Achieve >95% conversion while preventing ester hydrolysis and catalyst poisoning.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (1.0 equiv, 1.0 mmol), the desired boronic acid/ester (1.2 equiv), and anhydrous K3​PO4​ (2.0 equiv).

    • Causality: Anhydrous phosphate provides sufficient basicity to activate the boronic acid without generating hydroxide ions that cleave the C5-ester.

  • Catalyst Loading: Add Pd2​(dba)3​ (2.5 mol%, equivalent to 5 mol% Pd) and XPhos (10 mol%).

    • Causality: XPhos is highly electron-rich (accelerating oxidative addition) and sterically demanding (preventing the pyrimidine nitrogens from forming inactive bis-ligated Pd complexes).

  • Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane (10 mL, 0.1 M). Degas the mixture via the freeze-pump-thaw method (3 cycles) or sparge rigorously with Argon for 15 minutes.

  • Reaction: Seal the flask and heat to 90 °C for 6 hours.

  • Self-Validation Checkpoint: Withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS.

    • If conversion is incomplete and you see a peak at [M-28]: Moisture breached the system; saponification occurred.

    • If conversion is incomplete and you see a peak at [M-79+1]: Your Dioxane contains peroxides or hydrogen donors. Purify your solvent.

    • If only pure SM remains: Your catalyst oxidized. Ensure rigorous degassing in the next run.

Protocol B: Optimized Nucleophilic Aromatic Substitution (SNAr)

Objective: Overcome the high activation energy barrier of the 4-bromo leaving group.

Step-by-Step Methodology:

  • Preparation: In a sealed pressure vial, dissolve Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (1.0 equiv) in anhydrous DMSO (0.2 M).

    • Causality: Polar aprotic solvents like DMSO highly solvate cations but leave anions (the nucleophile) "naked" and highly reactive, lowering the transition state energy.

  • Reagent Addition: Add the amine nucleophile (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger. If omitted, the generated HBr will protonate your amine nucleophile, stalling the reaction at exactly 50% conversion.

  • Reaction: Heat the mixture at 100 °C for 12 hours.

  • Self-Validation Checkpoint: Check TLC/LC-MS. If the reaction is stalled at <50% conversion despite excess amine and base, the kinetic barrier of the C-Br bond is too high for your specific nucleophile. Corrective Action: Do not force the reaction with higher heat (which will degrade the ester). Instead, switch your starting material to the 4-chloro analogue.

References

  • RSC Advances. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. Available at:[Link]

  • PubMed Central (NIH). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Available at:[Link]

  • RSC Medicinal Chemistry. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Available at:[Link]

  • ACS Catalysis. Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate vs Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate reactivity

As a Senior Application Scientist, selecting the optimal halogenated building block is a foundational decision that dictates the efficiency, scalability, and success of a synthetic campaign. When comparing Ethyl 4-bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal halogenated building block is a foundational decision that dictates the efficiency, scalability, and success of a synthetic campaign. When comparing Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate and Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate , we observe a classic dichotomy in heterocyclic chemistry. Both molecules feature an identical, highly electron-deficient pyrimidine core activated by a C5 ester. However, their reactivity profiles diverge sharply depending on the synthetic paradigm: Nucleophilic Aromatic Substitution (SNAr) versus Transition-Metal Catalyzed Cross-Coupling.

This guide provides an in-depth, objective comparison of these two substrates, detailing the mechanistic causality behind their reactivity and providing self-validating protocols for their application.

Structural Profiling & Mechanistic Causality

The pyrimidine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. The addition of an ethyl ester at the C5 position acts as a powerful electron-withdrawing group (EWG), further depleting electron density at the ortho (C4/C6) and para (C2) positions. This structural feature is the primary driver of reactivity for both halopyrimidines, but it interacts differently with chlorine and bromine leaving groups.

The Chloro Advantage in SNAr

In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex. The reactivity trend for halogens in SNAr generally follows F > Cl > Br > I[1].

Chlorine is significantly more electronegative than bromine. This heightened electronegativity renders the C4 carbon more electrophilic, lowering the activation energy required for the incoming nucleophile to attack. Furthermore, the resulting negative charge in the Meisenheimer complex is synergistically stabilized by the adjacent ring nitrogens and the C5 ester via resonance. Consequently, the 2 exhibits superior kinetics and is the preferred substrate for aminations, alkoxylations, and thiolations under SNAr conditions[2].

SNAr_Mechanism SM Ethyl 4-chloro-2-methyl pyrimidine-5-carboxylate (Electrophile) MC Meisenheimer Complex (Stabilized by C5 Ester) SM->MC Nucleophilic Attack (Rate-Limiting) Nuc Nucleophile (e.g., R-NH2) Nuc->MC Prod C4-Substituted Product (SNAr Complete) MC->Prod Elimination LG Chloride Ion (Leaving Group) MC->LG Departure

SNAr pathway highlighting the rate-limiting Meisenheimer complex formation.

The Bromo Advantage in Cross-Coupling

Conversely, in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-limiting step is typically the oxidative addition of the low-valent Pd(0) species into the carbon-halogen bond. Here, bond dissociation energy (BDE) dictates reactivity[3].

The C-Br bond is significantly weaker than the C-Cl bond. This lower BDE means that oxidative addition into the C-Br bond is kinetically much faster than into the C-Cl bond. While modern, electron-rich phosphine ligands have enabled the coupling of aryl chlorides, the 4 remains the most reliable choice for sterically hindered or electronically deactivated coupling partners, allowing for lower catalyst loadings and milder reaction temperatures[4].

CrossCoupling_Mechanism Pd Pd(0) Catalyst OA Oxidative Addition (Rate-Limiting Step) Pd->OA SM Ethyl 4-bromo-2-methyl pyrimidine-5-carboxylate SM->OA C-Br Cleavage TM Transmetalation (with Boronic Acid) OA->TM RE Reductive Elimination TM->RE RE->Pd Catalyst Regeneration Prod Cross-Coupled Product RE->Prod Product Release

Palladium-catalyzed cross-coupling cycle emphasizing C-Br oxidative addition.

Comparative Data & Reactivity Profiles

To facilitate objective decision-making, the physicochemical properties and reactivity profiles of both substrates are summarized below.

Table 1: Physicochemical Properties

PropertyEthyl 4-chloro-2-methylpyrimidine-5-carboxylateEthyl 4-bromo-2-methylpyrimidine-5-carboxylate
CAS Number 2134-36-31823496-03-2
Molecular Formula C8H9ClN2O2C8H9BrN2O2
Molecular Weight 200.62 g/mol 245.08 g/mol
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Primary Application SNAr ReactionsPd-Catalyzed Cross-Coupling

Table 2: Reactivity Profile Comparison

Reaction Paradigm4-Chloro Derivative4-Bromo DerivativeMechanistic Driver
SNAr (Amination) Excellent (Fast, room temp)Good (Slower, requires heating)Halogen Electronegativity & Meisenheimer stabilization
Suzuki-Miyaura Moderate (Requires specialized ligands)Excellent (Broad scope, mild conditions)C-X Bond Dissociation Energy (Oxidative Addition)
Buchwald-Hartwig ModerateExcellent C-X Bond Dissociation Energy

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and explaining the causality behind each reagent choice.

Protocol A: SNAr Amination (Using the Chloro-Pyrimidine)

Objective: Synthesize a C4-amino derivative via nucleophilic aromatic substitution[5]. Causality & Choices: The 4-chloro derivative is selected due to its high electrophilicity at C4, ensuring rapid conversion at room temperature and minimizing the risk of C5 ester hydrolysis. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl without competing with the primary amine nucleophile.

  • Preparation: Dissolve Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Validation: A clear, colorless solution indicates complete dissolution and starting material purity.

  • Base Addition: Add DIPEA (2.0 eq). The 2-fold excess ensures complete neutralization of the HCl byproduct, preventing the stalling of the reaction due to nucleophile protonation.

  • Nucleophile Addition: Add the primary amine (1.1 eq) dropwise while stirring.

    • Validation: A slight exotherm and the gradual formation of a faint white precipitate (DIPEA·HCl salt) visually confirm the nucleophilic attack and the successful elimination of the chloride leaving group.

  • Monitoring: Stir at room temperature for 1-2 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

    • Validation: The complete disappearance of the high-Rf, highly UV-active starting material spot and the appearance of a lower-Rf product spot confirms reaction completion.

Protocol B: Suzuki-Miyaura Coupling (Using the Bromo-Pyrimidine)

Objective: Arylate the C4 position using an arylboronic acid. Causality & Choices: The 4-bromo derivative is selected because its weaker C-Br bond facilitates rapid oxidative addition by the Pd(0) catalyst at moderate temperatures[3]. A biphasic solvent system (1,4-Dioxane/H₂O, 4:1) is crucial; dioxane dissolves the organic substrates, while water dissolves the inorganic base (K₂CO₃), which is essential for activating the boronic acid into the reactive boronate species required for transmetalation.

  • Reagent Assembly: Charge a Schlenk flask with Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Degassing: Add the Dioxane/H₂O (4:1) mixture. Degas the suspension via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid deactivation of the palladium catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of argon.

    • Validation: The solution immediately turns a characteristic deep red/orange color, visually indicating the presence of the active palladium complex in solution.

  • Heating & Monitoring: Heat the biphasic mixture to 80°C.

    • Validation: Monitor via LC-MS after 3 hours. The mass spectrum should show the complete consumption of the brominated starting material (characterized by its distinct 1:1 M/M+2 isotopic pattern) and the appearance of the desired product mass.

References

  • NIH (PubMed Central) - Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? URL:[Link]

Sources

Comparative

Optimizing and Validating HPLC Methods for Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate Purity: A Comparative Guide

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is a critical, highly reactive building block in the synthesis of advanced kinase inhibitors and other pyrimidine-based therapeutics. Because trace impurities—such as debrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is a critical, highly reactive building block in the synthesis of advanced kinase inhibitors and other pyrimidine-based therapeutics. Because trace impurities—such as debrominated analogs, hydrolysis products, or positional isomers—can propagate through synthetic pathways and cause catastrophic batch failures downstream, establishing a deeply rigorous, stability-indicating purity assay is paramount.

This guide objectively compares a traditional C18 isocratic HPLC method against an optimized Phenyl-Hexyl gradient method, providing scientists with a self-validating protocol grounded in the latest ICH Q2(R2) and Q14 guidelines[1].

Method Development: Causality Behind Experimental Choices

When developing a chromatographic method for halogenated pyrimidine carboxylates, standard platform methods often fail to resolve closely related structural analogs. We compared two distinct approaches to highlight the causality behind column and mobile phase selection.

Method A: Traditional C18 Isocratic (The Baseline)
  • Chemistry : Hydrophobic retention via a standard C18 stationary phase.

  • Mobile Phase : Methanol / Water (55:45 v/v)[2].

  • The Flaw : While C18 columns are excellent for general hydrophobicity, they lack the orthogonal selectivity required to separate the brominated API from its debrominated impurity. Furthermore, using Methanol as an organic modifier poses a severe risk of transesterification with the ethyl carboxylate group, potentially generating an artifactual methyl ester impurity during the assay itself.

Method B: Phenyl-Hexyl Gradient (The Optimized Standard)
  • Chemistry : π−π interactions combined with moderate hydrophobicity via a Phenyl-Hexyl stationary phase.

  • Mobile Phase : Acetonitrile / 10 mM Ammonium Acetate (pH 6.2).

  • The Advantage : The phenyl ring of the stationary phase interacts directly with the electron-deficient pyrimidine ring and the highly polarizable bromine atom. Acetonitrile, being aprotic, completely eliminates the risk of transesterification. The pH 6.2 buffer ensures the basic nitrogens of the pyrimidine ring remain in a consistent, non-ionized state, preventing peak tailing and retention time drift[3].

Quantitative Performance Comparison
ParameterMethod A (C18 / Methanol)Method B (Phenyl-Hexyl / Acetonitrile)Regulatory Target
Retention Time (RT) 4.2 min11.5 minN/A
Peak Asymmetry ( As​ ) 1.65 (Tailing)1.08 (Symmetrical) ≤1.5
Theoretical Plates ( N ) 4,50014,200 ≥5,000
Resolution ( Rs​ ) from Debrominated Impurity 1.2 (Co-elution risk)3.5 (Baseline separation) ≥2.0
Artifact Generation Risk High (Transesterification)Zero (Aprotic modifier)Zero

Analytical Lifecycle & Validation Workflow

Modern analytical development follows a lifecycle approach defined by ICH Q14 and Q2(R2)[1], ensuring the method is not only accurate but fit for its intended purpose across its operational lifespan.

Lifecycle N1 Define Analytical Target Profile (Purity & Impurity Resolution) N2 Column & Mobile Phase Screening (C18 vs Phenyl-Hexyl) N1->N2 N3 Method Optimization (Gradient & pH 6.2 Buffer) N2->N3 N4 ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) N3->N4 N5 Routine QA/QC Testing (Batch Release) N4->N5

Fig 1. Analytical lifecycle for pyrimidine purity validation based on ICH Q14/Q2(R2) guidelines.

Step-by-Step Methodology: Optimized HPLC Protocol

To ensure a self-validating system, the following protocol includes built-in system suitability checks.

Phase 1: Reagent & Mobile Phase Preparation
  • Buffer (Mobile Phase A) : Dissolve 0.77 g of HPLC-grade ammonium acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 6.2 using dilute glacial acetic acid. Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Organic (Mobile Phase B) : 100% HPLC-grade Acetonitrile. Degas both mobile phases via ultrasonication for 10 minutes.

Phase 2: Sample Preparation
  • Diluent : Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Stock Solution : Accurately weigh 10.0 mg of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Solution : Dilute 1.0 mL of the stock solution to 10 mL with diluent to achieve a final working concentration of 100 µg/mL.

Phase 3: Chromatographic Conditions
  • Column : Phenyl-Hexyl (250 mm × 4.6 mm, 5 µm).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C (Controls thermodynamic retention and reduces pressure).

  • Injection Volume : 10 µL.

  • Detection : Photodiode Array (PDA) or UV at 240 nm[3].

  • Gradient Program :

    • 0–5 min: 20% B (Isocratic hold to focus polar impurities)

    • 5–15 min: 20% 80% B (Linear ramp to elute the main API and hydrophobic impurities)

    • 15–20 min: 80% B (Wash phase)

    • 20–21 min: 80% 20% B

    • 21–25 min: 20% B (Re-equilibration)

Forced Degradation & Specificity (ICH Q2(R2))

A purity method is only valid if it is "stability-indicating"—meaning it must successfully separate the active ingredient from all possible degradation products[2].

ForcedDegradation API Ethyl 4-bromo-2-methylpyrimidine -5-carboxylate Acid Acidic Stress (0.1M HCl, 80°C) API->Acid Base Alkaline Stress (0.1M NaOH, 80°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Therm Thermal Stress (Solid, 105°C) API->Therm HPLC HPLC Analysis (Peak Purity & Mass Balance) Acid->HPLC Base->HPLC Ox->HPLC Therm->HPLC

Fig 2. Forced degradation pathways to establish stability-indicating specificity.

Degradation Causality :

  • Alkaline Stress (0.1M NaOH) : Rapidly hydrolyzes the ethyl ester to form 4-bromo-2-methylpyrimidine-5-carboxylic acid. The method must resolve this highly polar acid from the parent ester[2].

  • Oxidative Stress (3% H2​O2​ ) : Induces N-oxidation on the pyrimidine ring. The Phenyl-Hexyl column excels here, as the N-oxide alters the electron density of the ring, drastically shifting its π−π interaction profile.

Method Validation Summary Data

Following the execution of the ICH Q2(R2) protocol[4], the optimized Method B yielded the following validation metrics, proving its trustworthiness for routine pharmaceutical release testing.

Validation ParameterICH Acceptance CriteriaExperimental Result (Method B)Status
Specificity No interference at API RT; Peak Purity > 0.990Peak Purity Angle < ThresholdPass
Linearity & Range R2≥0.999 (25% to 150% of nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% ± 0.5%Pass
Repeatability (Precision) %RSD ≤2.0% (n=6)%RSD = 0.42%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥3 / ≥10 LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness Stable under deliberate variations (pH, flow)%RSD < 1.5% under all conditionsPass

References

  • AMSbiopharma . "ICH Guidelines for Analytical Method Validation Explained." AMSbiopharma Blog, July 2025. Available at:[Link]

  • European Medicines Agency (EMA) . "ICH guideline Q2(R2) on validation of analytical procedures." EMA Scientific Guidelines, March 2022. Available at:[Link]

  • Research Journal of Pharmacy and Technology . "Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin." RJPT, December 2020. Available at:[Link]

  • Journal of Emerging Technologies and Innovative Research (JETIR) . "Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative." JETIR.org, May 2019. Available at:[Link]

Sources

Validation

LC-MS Validation of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate: A Comparative Guide

[label="Sample Drafting the Protocol Details I'm now integrating the provided Python code snippets into the document to elaborate the LC-MS validation protocol steps. I'll describe dilution steps to prevent on-column pre...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Sample

Drafting the Protocol Details

I'm now integrating the provided Python code snippets into the document to elaborate the LC-MS validation protocol steps. I'll describe dilution steps to prevent on-column precipitation, mobile phases and gradient details for chromatographic separation, and mass spec (ESI-QTOF or Triple Quadrupole) settings, emphasizing monitoring of the exact mass transition and the 1:1 ratio.

Refining the Validation Table

I'm now integrating the validation parameters table into the document, ensuring clarity and adherence to the guidelines. I am focusing on detailed experimental execution and rigorous acceptance criteria for specificity, linearity, precision, and LOD/LOQ. I'm focusing on the overall readability and layout.

Finalizing the Document Structure

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Introduction & Mechanistic Rationale

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (Formula: C8H9BrN2O2) is a highly functionalized pyrimidine derivative utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), such as kinase inhibitors and antiviral agents. During pharmaceutical process development, rigorous analytical validation is required to monitor this intermediate and distinguish it from structurally similar process impurities, most notably its chloro-analog (Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate).

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as the gold standard for this validation. According to the ICH Q2(R2) guidelines, utilizing specific and selective MS detection—such as accurate m/z values and isotope pattern recognition—in combination with chromatographic retention time provides a technology-inherent justification for method specificity [1.7].

Causality in Mass Spectrometry: The Halogen Isotope Effect

The core of distinguishing the bromo-pyrimidine from its chloro-counterpart lies in the natural isotopic distribution of halogens, which dictates the fragmentation and ionization behavior in the mass spectrometer.

  • The Bromine Signature: Bromine exists naturally as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%). Consequently, the mass spectrum of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (Monoisotopic mass: ~243.98 Da) will display a distinct molecular ion doublet ( M and M+2 ) of approximately equal intensity.

  • The Chlorine Signature: In contrast, chlorine exists as 35Cl and 37Cl in a roughly 3:1 ratio (75.78% and 24.22%). The chloro-analog will exhibit an M and M+2 peak ratio of 3:1[1].

Expert Insight: This isotopic causality allows the mass spectrometer to act as a self-validating detector. The presence of the 1:1 M/M+2 cluster is an internal confirmation of the bromine atom's presence, preventing false positives from non-halogenated isobaric impurities that might co-elute.

Comparative Performance Data

When developing the LC-MS method, the physicochemical differences between the bromo and chloro analogs dictate their chromatographic behavior. Bromine has a larger atomic radius and lower electronegativity compared to chlorine, rendering the bromo-pyrimidine more lipophilic. In reversed-phase chromatography, this increased lipophilicity results in stronger hydrophobic interactions with the stationary phase.

Table 1: Comparative LC-MS Profiling of Pyrimidine Analogs

ParameterEthyl 4-bromo-2-methylpyrimidine-5-carboxylateEthyl 4-chloro-2-methylpyrimidine-5-carboxylate (Alternative)Mechanistic Rationale
Chemical Formula C8H9BrN2O2C8H9ClN2O2Halogen substitution dictates exact mass and lipophilicity.
Monoisotopic Mass 243.9847 Da199.0353 DaDirect mass difference of ~44.95 Da allows MS resolution.
Isotope Pattern ( M:M+2 ) ~ 1:1 ( 79Br:81Br )~ 3:1 ( 35Cl:37Cl )Driven by natural isotopic abundance.
Relative Retention Time (RP-LC) LongerShorterBromine's higher lipophilicity increases C18 retention.
Ionization Efficiency (ESI+) HighHighPyrimidine nitrogens readily accept protons to form [M+H]+ .

Self-Validating LC-MS Methodology

To ensure trustworthiness, the following protocol embeds continuous self-validation loops (e.g., blank injections and system suitability testing) as mandated by ICH Q2(R2)[2]. By injecting a blank matrix immediately before and after the highest calibration standard, the system inherently validates the absence of sample carryover.

Step-by-Step Experimental Protocol
  • Sample Preparation (Diluent Optimization):

    • Prepare a stock solution of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate at 1 mg/mL in LC-MS grade Acetonitrile.

    • Causality: Acetonitrile ensures complete solubilization of the lipophilic ester while maintaining compatibility with the mobile phase, preventing on-column precipitation.

    • Dilute to working concentrations (e.g., 10–100 ng/mL) using a 50:50 (v/v) Water:Acetonitrile mixture.

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm).

    • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI-QTOF or Triple Quadrupole):

    • Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Verification: Monitor the exact mass transition of [M+H]+ at m/z 244.99 and m/z 246.99. The method is self-validated if the peak area ratio of m/z 244.99 to 246.99 is 1:1 (± 5%).

Method Validation Workflow & Acceptance Criteria

LCMS_Validation N1 Method Conceptualization Define Target Profile N2 Sample Preparation Diluent & Matrix Optimization N1->N2 N3 UPLC Separation BEH C18 Column N2->N3 N4 ESI-MS/MS Detection Isotope Pattern Verification N3->N4 N5 ICH Q2(R2) Validation Specificity, Linearity, Precision N4->N5 N6 Criteria Met? N5->N6 N6->N2 No (Re-optimize) N7 Validated Method Ready for Routine Analysis N6->N7 Yes

Figure 1: Self-validating LC-MS method development workflow based on ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Parameters

ParameterExperimental ExecutionAcceptance Criteria
Specificity Inject blank diluent, followed by spiked sample.No interfering peaks at the analyte's retention time[2].
Linearity 6-point calibration curve (5 to 200 ng/mL).Correlation coefficient ( R2 ) ≥0.995 .
Precision 6 replicate injections of a 50 ng/mL standard.Relative Standard Deviation (RSD) ≤2.0% .
LOD / LOQ Signal-to-noise (S/N) ratio calculation.LOD: S/N≥3 ; LOQ: S/N≥10 .

References

  • PubChemLite - Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate. uni.lu.3

  • European Medicines Agency (EMA) - ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. europa.eu. 2

  • Chemistry Steps - Isotopes in Mass Spectrometry. chemistrysteps.com. 1

Sources

Comparative

Comparative Efficacy of Bromo vs. Iodo Pyrimidine Carboxylates as Leaving Groups in Late-Stage Functionalization

Executive Summary Pyrimidine carboxylates are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors and antiviral agents. During late-stage functionalization, the ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrimidine carboxylates are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors and antiviral agents. During late-stage functionalization, the choice of halogen leaving group—specifically bromo versus iodo—dictates the success, yield, and chemoselectivity of the synthetic pathway. This guide objectively compares the reactivity profiles of bromo and iodo pyrimidine carboxylates, providing causality-driven insights and self-validating experimental protocols to optimize your cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.

Mechanistic Causality: Halogen Efficacy in Pyrimidine Scaffolds

To design an efficient synthetic route, one must understand the electronic interplay between the pyrimidine core, the carboxylate group, and the halogen. The carboxylate group (–CO₂R) at the 5-position acts as a strong electron-withdrawing group (EWG). It exerts a profound inductive and mesomeric pull on the π -system, severely depleting electron density at the 2, 4, and 6 positions. This electronic depletion accelerates both oxidative addition and SNAr, but it affects bromo and iodo leaving groups differently based on the reaction mechanism[1].

  • Palladium-Catalyzed Cross-Coupling (Oxidative Addition): The rate-determining step in Suzuki or Buchwald-Hartwig couplings is the oxidative addition of Pd(0) into the carbon-halogen (C–X) bond. Because the C–I bond dissociation energy (~238 kJ/mol) is significantly lower than that of the C–Br bond (~280 kJ/mol), iodo-pyrimidines are vastly superior for rapid, low-temperature cross-couplings[2].

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr, the rate-determining step is typically the nucleophilic attack to form the anionic Meisenheimer intermediate, not the elimination of the leaving group. Consequently, halogen electronegativity drives the reaction rate by stabilizing the transition state. Because bromine is more electronegative than iodine, bromo-pyrimidines generally exhibit faster SNAr kinetics than their iodo counterparts[3].

G Halogen Halogen Leaving Group Iodo Iodo (C-I) Halogen->Iodo Bromo Bromo (C-Br) Halogen->Bromo OxAdd_I Fast Oxidative Addition (BDE ~238 kJ/mol) Iodo->OxAdd_I SNAr_I Moderate SNAr (Lower Electronegativity) Iodo->SNAr_I OxAdd_Br Slow Oxidative Addition (BDE ~280 kJ/mol) Bromo->OxAdd_Br SNAr_Br Fast SNAr (Higher Electronegativity) Bromo->SNAr_Br

Mechanistic divergence in reactivity between bromo and iodo leaving groups.

Quantitative Data Comparison

The following table summarizes the operational differences between bromo and iodo leaving groups on a pyrimidine-5-carboxylate scaffold.

PropertyBromo-Pyrimidine CarboxylateIodo-Pyrimidine Carboxylate
Bond Dissociation Energy (C–X) ~280 kJ/mol~238 kJ/mol
Oxidative Addition Rate (Pd) Moderate (Requires heat/active ligands)Very Fast (Proceeds at RT)
SNAr Reactivity High (Electronegative, stabilizes intermediate)Moderate (Less electronegative)
Storage Stability Excellent (Stable to light/air)Moderate (Light-sensitive, releases I₂)
Chemoselectivity Profile Retained during mild C–I cross-couplingReacts first in multi-halogenated systems

Chemoselectivity in Sequential Functionalization

When designing complex therapeutics, researchers frequently utilize di-halo pyrimidines (e.g., 2-bromo-4-iodopyrimidine-5-carboxylate) to perform sequential, orthogonal functionalizations. The distinct reactivity profiles of bromine and iodine allow for absolute chemocontrol[2].

By subjecting the di-halo scaffold to mild Suzuki-Miyaura conditions (room temperature, weak base), the Pd(0) catalyst selectively inserts into the weaker C–I bond at the 4-position, leaving the C–Br bond at the 2-position completely intact[1]. The remaining bromo group can then be subsequently displaced via SNAr with an amine under thermal conditions.

G Start 2-Bromo-4-iodo pyrimidine-5-carboxylate Pd_Cat Pd-Catalyzed Suzuki Coupling (RT) Start->Pd_Cat C-I Oxidative Addition Intermediate 2-Bromo-4-aryl pyrimidine-5-carboxylate Pd_Cat->Intermediate High Chemoselectivity SNAr SNAr with Amine (Heat) Intermediate->SNAr C-Br Displacement Product 2-Amino-4-aryl pyrimidine-5-carboxylate SNAr->Product Final Functionalization

Workflow for sequential functionalization of di-halo pyrimidine carboxylates.

Self-Validating Experimental Protocols

The following methodologies provide a robust, self-validating system for the sequential functionalization of ethyl 2-bromo-4-iodopyrimidine-5-carboxylate.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C–I Activation)

Objective: Selectively arylate the 4-position while preserving the 2-bromo leaving group.

  • Reagent Preparation: In an oven-dried Schlenk flask under argon, combine ethyl 2-bromo-4-iodopyrimidine-5-carboxylate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Causality: Pd(PPh₃)₄ is chosen because it is a mild Pd(0) source. At room temperature, it possesses sufficient energy to insert into the C–I bond but lacks the thermal activation required to break the stronger C–Br bond, ensuring perfect chemoselectivity.

  • Solvent & Base Addition: Add a degassed mixture of THF and 1M aqueous Na₂CO₃ (3:1 ratio, 2.0 equiv base).

    • Causality: A biphasic system with a mild base (Na₂CO₃) activates the boronic acid without hydrolyzing the sensitive ethyl carboxylate group at the 5-position.

  • Reaction: Stir vigorously at 25 °C for 4 hours.

  • Self-Validation (LC-MS): Extract a 10 µL aliquot and analyze via LC-MS. The starting material exhibits a distinct M / M+2 isotopic signature (1:1 ratio) due to the presence of ⁷⁹Br and ⁸¹Br, alongside the mass of Iodine. Upon successful chemoselective coupling, the product mass will shift by Δ=Mass(Aryl)−126.9 (loss of I). Crucially, the 1:1 M / M+2 bromine isotopic signature must remain intact. If a single mass peak appears without the isotopic doublet, over-coupling at the C–Br bond has occurred.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Subsequent SNAr (C–Br Displacement)

Objective: Displace the remaining 2-bromo group with a primary amine.

  • Reagent Preparation: Dissolve the intermediate ethyl 2-bromo-4-arylpyrimidine-5-carboxylate (1.0 equiv) in isopropanol (iPrOH).

  • Amine Addition: Add the primary amine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger, preventing the hydrobromic acid byproduct from protonating and deactivating the incoming nucleophilic amine. The highly electron-withdrawing carboxylate at C5 sufficiently activates the C2 position, allowing the reaction to proceed without transition-metal catalysis.

  • Reaction: Heat to 80 °C for 6 hours.

  • Self-Validation (TLC & LC-MS): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material is UV-active but non-fluorescent. As the amine displaces the bromide, the resulting 2-amino-pyrimidine derivative will exhibit bright fluorescence under 365 nm UV light due to the new push-pull conjugation established between the electron-donating amine and the electron-withdrawing carboxylate. LC-MS validation will confirm the complete disappearance of the Br isotopic doublet, merging into a single product mass peak.

References

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry.[Link]

  • Mosrin, M., & Knochel, P. (2008). Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl·LiCl. Organic Letters.[Link]

  • Dobrounig, P., Trobe, M., & Breinbauer, R. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly.[Link]

Sources

Validation

Spectroscopic Characterization and Validation of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized nitrogenous heterocycles, the selection and validation of precise molecular building blocks become paramount. Ethyl 4-bromo-2-methylpyrimidine-5-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized nitrogenous heterocycles, the selection and validation of precise molecular building blocks become paramount. Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is a privileged scaffold in medicinal chemistry, frequently utilized for late-stage diversification via transition-metal-catalyzed cross-coupling.

This guide provides an objective, data-driven comparison between the 4-bromo derivative (Compound A) and its widely available analog, Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (Compound B). By examining their spectroscopic signatures and reactivity profiles, we establish a self-validating framework for structural confirmation and experimental application.

Strategic Rationale: Why Halogen Selection Matters

The choice between a bromo- and chloro-substituent at the C4 position of the pyrimidine ring is not merely a matter of availability; it is dictated by thermodynamic causality. The carbon-bromine (C–Br) bond possesses a significantly lower Bond Dissociation Energy (BDE) compared to the carbon-chlorine (C–Cl) bond (~285 kJ/mol vs. ~331 kJ/mol).

In the context of palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, the C–Br bond undergoes oxidative addition to the Pd(0) center orders of magnitude faster than the C–Cl bond. Consequently, Compound A allows for milder reaction conditions, shorter reaction times, and broader functional group tolerance, minimizing off-target degradation of the pyrimidine core.

ReactivityLogic Substrate C4-Halogenated Pyrimidine Bromo 4-Bromo Analog (Compound A) Substrate->Bromo Chloro 4-Chloro Analog (Compound B) Substrate->Chloro OxAdd1 Rapid Oxidative Addition Bromo->OxAdd1 Lower BDE OxAdd2 Sluggish Oxidative Addition Chloro->OxAdd2 Higher BDE Coupling Efficient Suzuki Cross-Coupling OxAdd1->Coupling

Fig 1. Causality of halogen selection in Pd-catalyzed cross-coupling efficiency.

Comparative Spectroscopic Data

To ensure the integrity of the synthetic pipeline, rigorous spectroscopic characterization is required. The data below summarizes the distinct physical and spectroscopic properties of both analogs.

Table 1: Nuclear Magnetic Resonance (NMR) Profiling

Data acquired at 400 MHz (¹H) and 100 MHz (¹³C) in CDCl₃ at 298 K.

Spectroscopic FeatureCompound A (4-Bromo) [1]Compound B (4-Chloro) [2]Causality / Structural Implication
¹H NMR: Pyrimidine C6-H 8.90 ppm (s, 1H)8.98 ppm (s, 1H)The C6 proton is highly deshielded. The slight upfield shift in the bromo analog is due to the heavier halogen's anisotropic shielding effect compensating for inductive deshielding.
¹H NMR: C2-Methyl 2.75 ppm (s, 3H)2.78 ppm (s, 3H)Sharp singlet confirming the presence of the C2-methyl group; minimally affected by C4 substitution.
¹H NMR: Ethyl Ester 4.40 (q, 2H), 1.40 (t, 3H)4.42 (q, 2H), 1.41 (t, 3H)Standard ethyl ester splitting pattern (J = 7.1 Hz).
¹³C NMR: C4 (Halogenated) ~145.2 ppm~151.5 ppmCritical Diagnostic: The heavier bromine atom causes a significant upfield shift (heavy-atom effect) compared to chlorine, allowing unambiguous differentiation.
Table 2: FT-IR and HRMS Validation
Analytical TechniqueCompound A (4-Bromo)Compound B (4-Chloro)Causality / Structural Implication
FT-IR: C=O Stretch 1724 cm⁻¹1726 cm⁻¹Conjugated ester carbonyl stretch [3].
FT-IR: C–X Stretch 645 cm⁻¹755 cm⁻¹Critical Diagnostic: The larger reduced mass of the Br atom shifts the vibrational frequency to a lower wavenumber compared to Cl [3].
HRMS (ESI+): [M+H]⁺ 244.9920 / 246.9900201.0425 / 203.0396Exact mass confirms the molecular formula.
HRMS: Isotopic Ratio ~1:1 (⁷⁹Br : ⁸¹Br)~3:1 (³⁵Cl : ³⁷Cl)Self-Validating Feature: The distinct natural abundance of halogen isotopes provides instant visual confirmation of the specific halogen present.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that instrumental drift or operator error cannot yield false-positive structural confirmations.

AnalyticalWorkflow A Sample Preparation (Compound A vs B) B qNMR Spectroscopy (Purity & Scaffold) A->B CDCl3, 298K C ATR FT-IR (Functional Groups) A->C Background Subtracted D HRMS (ESI-TOF) (Isotopic Validation) A->D Lock-Mass Calibrated E Data Integration & Cross-Validation B->E C->E D->E

Fig 2. Multi-modal spectroscopic workflow for pyrimidine derivative validation.

Protocol 1: Quantitative NMR (qNMR) for Structural & Purity Validation

Purpose: To determine absolute purity and confirm the pyrimidine scaffold without relying on external calibration curves.

  • Sample Preparation: Accurately weigh exactly 10.0 mg of the pyrimidine derivative and 5.0 mg of a certified reference material (e.g., Dimethyl sulfone, traceably weighed) into a clean glass vial.

  • Solvation: Dissolve the mixture in 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters: Set the probe temperature to 298 K. Acquire the ¹H NMR spectrum using a 90° pulse angle. Crucial Step: Set the relaxation delay (D1) to 30 seconds.

    • Causality: A 30-second delay ensures complete longitudinal relaxation (T1) of all protons. This acts as a self-validating parameter; if D1 is too short, signals saturate, and integration becomes meaningless. A long D1 ensures the integration ratio strictly reflects molarity.

  • Processing: Apply a 0.3 Hz exponential line broadening. Phase and baseline correct manually. Integrate the pyrimidine C6-H singlet against the internal standard to calculate absolute purity.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) with Lock-Mass Calibration

Purpose: To validate the specific halogen substituent via exact mass and isotopic distribution.

  • Sample Preparation: Dilute the stock solution to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid promotes efficient ionization (protonation) in positive mode.

  • Instrument Tuning & Calibration: Calibrate the ESI-TOF mass spectrometer. Set up a secondary reference sprayer to continuously infuse Leucine Enkephalin (m/z 556.2771) at 5 µL/min.

    • Causality: The continuous infusion of the lock-mass corrects for thermal drift in the flight tube in real-time. This guarantees a mass accuracy of < 2 ppm, validating the exact elemental composition.

  • Acquisition & Validation: Inject 2 µL of the sample. Extract the [M+H]⁺ ion cluster. You must visually and computationally compare the M and M+2 peaks. A 1:1 ratio definitively validates Compound A (Bromo), while a 3:1 ratio definitively validates Compound B (Chloro), serving as an absolute fail-safe against mislabeled reagents.

Protocol 3: ATR FT-IR Spectroscopy

Purpose: Rapid orthogonal confirmation of functional groups.

  • Calibration: Prior to sample analysis, run a polystyrene calibration film. Verify that the reference peak at 1601 cm⁻¹ is within ±1 cm⁻¹.

  • Background: Collect a background spectrum of the ambient atmosphere to subtract CO₂ and water vapor interferences.

  • Acquisition: Place 1-2 mg of the neat solid directly onto the diamond ATR crystal. Apply consistent pressure using the anvil. Acquire 32 scans at 4 cm⁻¹ resolution.

  • Validation: Confirm the presence of the ester carbonyl (~1724 cm⁻¹) and specifically check the fingerprint region for the C-Br stretch (~645 cm⁻¹).

Conclusion

While both Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate and its chloro-analog serve as viable starting materials, the bromo-derivative offers superior kinetic profiles for downstream metal-catalyzed functionalization. By employing the self-validating spectroscopic protocols outlined above—specifically leveraging the heavy-atom effect in ¹³C NMR, isotopic ratios in HRMS, and reduced-mass shifts in FT-IR—researchers can guarantee the structural integrity of their pyrimidine building blocks before committing them to complex synthetic pathways.

References

  • PubChem. "Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate". National Center for Biotechnology Information. Available at:[Link]

  • Chaudhary J. "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review". Applied Sciences and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available at:[Link]

Comparative

Comparative Guide: Commercial Suppliers &amp; Application Workflows for Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for drug discovery programs. Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (CAS: 1823496-03-2) is a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for drug discovery programs. Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (CAS: 1823496-03-2) is a highly versatile scaffold utilized extensively in the synthesis of kinase inhibitors and CNS-active therapeutics[1].

When sourcing this compound, the choice of commercial supplier directly impacts downstream synthetic success. Trace impurities—particularly des-bromo analogs, regioisomers, or residual metals—can severely poison sensitive palladium catalysts or complicate purification. This guide objectively compares leading commercial suppliers, analyzes the compound's mechanistic utility, and provides field-proven, self-validating experimental protocols.

Chemical Profile & Analytical Baselines

Before utilizing any commercial batch, establishing an analytical baseline is critical for reaction monitoring.

  • Molecular Formula: C₈H₉BrN₂O₂[1]

  • Monoisotopic Mass: 243.98 Da[2]

  • Predicted XLogP3: 1.8[2]

Analytical Causality: The relatively low lipophilicity (XLogP3 = 1.8) dictates that polar impurities (such as the hydrolyzed 5-carboxylic acid) will elute very early on standard C18 reverse-phase LC-MS columns[2]. When configuring your LC-MS gradients, look for the characteristic 1:1 bromine isotope pattern (m/z [M+H]+ at ~244.99 and 246.99) to track the intact starting material[2].

Supplier Comparison & Quality Metrics

The table below synthesizes quantitative data and analytical considerations for top commercial suppliers of this building block.

SupplierCatalog IDStated PurityTarget ApplicationAnalytical & Strategic Considerations
AiFChem ACCIXH93498%Late-stage Pd-catalysisHigh purity minimizes catalyst poisoning. Ideal for direct use in sensitive cross-couplings without prior recrystallization[3].
AChemBlock H-840095%Early discovery / SNArCost-effective for library generation. May require a brief silica plug to remove polar impurities before transition-metal catalysis[1].
BLD Pharm BD01328108N/AHigh-throughput screeningKnown for reliable batch-to-batch consistency and global shipping logistics, making it suitable for automated library synthesis[4].
Chembeez N/A95%Scale-up / Bulk sourcingHighly cost-effective for large-scale initial steps where subsequent intermediates will be rigorously purified[5].

Expert Insight on Supplier Selection: Why does a 3% difference in purity matter? In transition-metal catalysis, a 95% pure batch (e.g., AChemBlock[1] or Chembeez[5]) may contain structurally related pyrimidines (like the 4-chloro or 4-hydroxy derivatives). These impurities competitively bind to palladium, stalling the catalytic cycle. For sensitive Suzuki-Miyaura couplings, sourcing the 98% pure grade from AiFChem[3] is recommended. Conversely, for robust Nucleophilic Aromatic Substitution (SNAr) reactions, the 95% grades perform admirably and reduce overall project costs.

Mechanistic Utility & Divergent Workflows

The strategic value of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate lies in its orthogonal reactivity. The C5-ethyl ester acts as a strong electron-withdrawing group, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring. This electronic activation makes the C4-bromide exceptionally reactive towards both oxidative addition (Pd-catalysis) and direct nucleophilic attack (SNAr).

Pathway Core Ethyl 4-bromo-2-methylpyrimidine- 5-carboxylate (CAS: 1823496-03-2) Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd(dppf)Cl2, K2CO3 Boronic Acid SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Amine, DIPEA THF, 25-50°C Hydrolysis Ester Hydrolysis Core->Hydrolysis LiOH, THF/H2O 25°C Prod1 C4-Aryl/Heteroaryl Pyrimidine Suzuki->Prod1 Prod2 C4-Amino Pyrimidine SNAr->Prod2 Prod3 Pyrimidine-5- carboxylic acid Hydrolysis->Prod3

Divergent synthetic workflows for Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that you can mechanistically verify the success of the reaction in real-time.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid at the C4 position without hydrolyzing the C5-ester.

  • Preparation: Charge a flame-dried Schlenk flask with Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (1.0 equiv), the target arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base Addition: Add degassed 1,4-dioxane (0.2 M) and an aqueous solution of K₂CO₃ (2.0 equiv, 1M).

    • Causality: Pd(dppf)Cl₂ is specifically chosen because the large bite angle of the dppf ligand facilitates rapid reductive elimination, which is crucial for electron-deficient pyrimidines. K₂CO₃ is selected as a mild base; stronger bases (like NaOH) will prematurely hydrolyze the ethyl ester.

  • Reaction: Heat the biphasic mixture to 80°C under nitrogen for 4–6 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS. The reaction is self-validating when the starting material peak (m/z ~244.99)[2] is completely replaced by the target product mass. Diagnostic warning: If a mass corresponding to [M-28] (loss of ethyl) appears, your base concentration is too high or the temperature has exceeded 80°C, leading to ester hydrolysis.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Mild Nucleophilic Aromatic Substitution (SNAr)

Objective: Install primary or secondary amines at the C4 position.

  • Preparation: Dissolve the pyrimidine scaffold (1.0 equiv) in anhydrous THF (0.3 M) at room temperature.

  • Reagent Addition: Add the target aliphatic amine (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: The electron-withdrawing 5-carboxylate so highly activates the 4-bromo position that SNAr can proceed rapidly without transition metals. DIPEA is strictly used as a non-nucleophilic acid scavenger to neutralize the generated HBr, preventing the target amine from crashing out as a hydrobromide salt.

  • Reaction: Stir at 25°C to 50°C for 2–4 hours.

  • Validation Checkpoint: The reaction mixture will typically shift in color (e.g., turning pale yellow) as the amine displaces the bromide. LC-MS validation is confirmed by the complete disappearance of the characteristic M / M+2 bromine isotope pattern[2].

References

  • PubChemLite. "Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (C8H9BrN2O2)". Retrieved from: [Link]

  • Chembeez. "ethyl 4-bromo-2-methylpyrimidine-5-carboxylate, 95%". Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate proper disposal procedures

Advanced Operational Guide: Safe Handling and Disposal of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate In pharmaceutical development and synthetic chemistry, the proper logistical management of halogenated intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Safe Handling and Disposal of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

In pharmaceutical development and synthetic chemistry, the proper logistical management of halogenated intermediates is as critical as the synthesis itself. Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (CAS: 1823496-03-2) is a highly functionalized building block frequently utilized in drug discovery[1]. However, its unique structural properties demand stringent, EPA-compliant disposal protocols to ensure laboratory safety and environmental protection.

This guide provides drug development professionals with a mechanistic understanding of the compound's hazards and a self-validating, step-by-step protocol for its safe disposal.

Mechanistic Hazard Assessment: The Causality of Reactivity

To safely manage chemical waste, one must first understand its reactivity. The hazard profile of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is dictated by the electron-deficient nature of the pyrimidine ring coupled with the bromine atom at the C4 position.

  • Alkylating Potential & Irritation: The C4-bromine is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ). In a biological context, this means the compound can readily react with nucleophilic residues (such as cysteine thiols or lysine amines) in human proteins, making it a potent skin, eye, and respiratory irritant[2].

  • Waste Incompatibility: In a laboratory waste carboy, mixing this unquenched compound with nucleophilic waste streams (e.g., organic amines, strong bases) can trigger uncontrolled, exothermic SN​Ar reactions. Therefore, chemical deactivation and strict segregation are mandatory before final disposal.

Waste Segregation Logic

Because this compound contains a high mass-percentage of halogen (bromine), it must be strictly classified as Halogenated Organic Waste [3]. Mixing halogenated waste with non-halogenated streams exponentially increases disposal costs, as halogens require specialized caustic scrubbing during incineration to capture acidic exhaust gases like Hydrobromic acid (HBr)[4].

WasteSegregation Start Ethyl 4-bromo-2-methylpyrimidine -5-carboxylate Waste CheckAqueous Aqueous Content > 20%? Start->CheckAqueous AqueousWaste Aqueous Halogenated Waste Stream CheckAqueous->AqueousWaste Yes OrganicWaste Organic Halogenated Waste Stream CheckAqueous->OrganicWaste No Incineration Rotary Kiln Incineration (>99.99% Destruction) AqueousWaste->Incineration EPA Transport CheckPeroxide Peroxide/Acid Free? OrganicWaste->CheckPeroxide Neutralize Neutralize & Quench (Self-Validating Step) CheckPeroxide->Neutralize No FinalStorage Approved Halogenated Storage Cabinet CheckPeroxide->FinalStorage Yes Neutralize->FinalStorage FinalStorage->Incineration EPA Transport

Waste segregation and disposal workflow for halogenated pyrimidine derivatives.

Self-Validating Disposal Preparation Protocol

Do not pour raw reaction mixtures containing this compound directly into bulk waste. Follow this self-validating methodology to prepare the waste for safe transport and incineration.

Step 1: Quenching and Deactivation

  • Action: Dilute the reaction mixture or pure compound spill in a compatible, non-reactive solvent (e.g., dichloromethane or ethyl acetate). Slowly add a weak aqueous base (e.g., 5% saturated NaHCO3​ ).

  • Causality: Dilution dissipates potential heat. The weak base safely neutralizes any residual acids (such as HBr generated during synthesis or degradation) without initiating a violent nucleophilic attack on the pyrimidine ring.

  • Validation: The complete cessation of CO2​ gas evolution (bubbling) serves as an immediate, visual validation that all acidic components have been fully neutralized.

Step 2: Phase Separation and Drying

  • Action: Separate the organic layer. Add anhydrous magnesium sulfate ( MgSO4​ ) to the organic phase and agitate.

  • Causality: Halogenated waste destined for liquid injection incineration must maintain a high calorific value (>8,500 BTU/lb) to ensure complete combustion[5]. Excess water lowers this BTU value, potentially causing incinerator flameouts and incomplete destruction[3].

  • Validation: The physical transition of the MgSO4​ powder from clumping (hydrated state) to a free-flowing suspension (anhydrous state) validates that the water content has been successfully minimized to acceptable levels (<20%).

Step 3: Containment and Segregation

  • Action: Filter the dried organic solution into a High-Density Polyethylene (HDPE) waste carboy explicitly tagged with a red "Halogenated Organic Waste" label.

  • Causality: HDPE is chemically resistant to halogenated solvents, preventing degradation over the standard 90-day accumulation period.

  • Validation: Place the carboy in a secondary containment bin. The absence of liquid in the secondary bin over 24 hours validates primary container integrity.

Quantitative Operational Parameters

ParameterSpecificationOperational Causality
CAS Registry Number 1823496-03-2Essential for accurate manifest tracking and SDS regulatory compliance[1].
Waste Classification Halogenated OrganicRequires specific EPA treatment codes due to >1,000 ppm halogen content[6].
Primary Hazard Irritant / Alkylating AgentThe C4-Bromine is highly reactive toward biological nucleophiles, requiring strict PPE[2].
Calorific Requirement > 8,500 BTU/lbMinimum energy density required for efficient liquid injection incineration[5].
Destruction Efficiency > 99.99%Mandated thermal threshold to prevent the release of toxic brominated byproducts[5].

EPA-Compliant Destruction Pathways

The ultimate disposal of Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate must be conducted off-site via commercial Rotary Kiln or Liquid Injection Incineration [4].

  • The Causality of High-Temperature Incineration: Incineration at temperatures exceeding 1,000°C is required to achieve a >99.99% Destruction and Removal Efficiency (DRE)[5]. This extreme thermal environment is necessary to cleave the robust carbon-halogen bonds and prevent the formation of highly toxic brominated dioxins or furans, which can synthesize at lower combustion temperatures. Furthermore, the commercial incinerator must be equipped with a caustic scrubber system to neutralize the resulting hydrobromic acid (HBr) gas before it can be released into the atmosphere[4].

References

  • Nipissing University - Hazardous Materials Disposal Guide. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) - Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) - Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) - Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of a molecule’s chemical reactivity. Handling Ethyl 4-bromo-2-methylpyrimidine-5-carboxyla...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of a molecule’s chemical reactivity. Handling Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (CAS: 1823496-03-2)[1] requires a deep understanding of its structural properties to effectively mitigate risks during drug development workflows.

Below is the comprehensive, causality-driven safety and operational guide for handling this specific halogenated pyrimidine.

Mechanistic Hazard Profiling

To understand the safety requirements for Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate (Molecular Formula: C₈H₉BrN₂O₂)[1], we must look at its electronic structure.

The presence of the bromine atom at the 4-position of the electron-deficient pyrimidine ring makes the carbon-bromine (C-Br) bond highly activated. While this makes the compound an excellent electrophilic building block for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings), it also means the molecule is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ).

The Biological Consequence: If exposed to biological tissues, this electrophile can readily react with nucleophilic residues—such as thiols in cysteine or amines in lysine—present in skin proteins, ocular fluid, or respiratory mucosa. This alkylating potential is the exact mechanistic driver behind its classification as a potent skin irritant (H315), serious eye irritant (H319), and respiratory tract irritant (H335)[2].

Dynamic Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient when the physical state of the chemical changes. The table below outlines the required PPE based on the specific operational state, driven by the underlying physical chemistry of the exposure risk.

Operational StatePrimary Hazard VectorRequired PPE ConfigurationMechanistic Rationale (Causality)
Solid Handling (Weighing/Transfer)Aerosolized crystalline dustSingle nitrile gloves (≥4 mil), ANSI-rated safety goggles, N95/P100 respirator (if handled outside a hood).Prevents mucosal deposition of reactive micro-particles. Static charge during transfer can easily aerosolize fine powders[3].
Solution Handling (Reaction Setup)Enhanced dermal penetrationDouble nitrile gloves, face shield over goggles, chemical fume hood.Polar aprotic solvents (e.g., DMF, DMSO) act as molecular carriers, rapidly transporting the electrophilic pyrimidine through the stratum corneum.
Spill Cleanup High-concentration bulk exposureHeavy-duty neoprene gloves, chemical-resistant apron, full face shield.Neoprene offers superior breakthrough times against halogenated organics compared to standard nitrile.

Operational Workflow: Step-by-Step Handling Protocol

Every step in the handling process must be a self-validating system to ensure containment and chemical integrity.

Step 1: Environmental Validation & Storage Retrieval

  • Action: Verify that the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm).

  • Action: Retrieve the compound from storage. It must be stored in a tightly closed container in a cool, dry environment (typically 2–8°C or -20°C for long-term stability) and kept under an inert gas (argon or nitrogen)[2][3].

  • Rationale: Inert storage prevents ambient moisture from slowly hydrolyzing the ester or displacing the labile bromide over time.

Step 2: Solid-State Weighing

  • Action: Use an anti-static weighing boat and a grounded balance inside the fume hood.

  • Action: Transfer the solid using a clean, dry stainless-steel spatula.

  • Rationale: Halogenated pyrimidine powders often carry static charges. Anti-static mitigation prevents the powder from repelling off the spatula and aerosolizing into the worker's breathing zone.

Step 3: Solvent Solubilization (High-Risk Phase)

  • Action: When dissolving the compound in organic solvents, immediately upgrade to double-nitrile gloves. Keep the sash of the fume hood pulled down to the lowest workable level.

  • Rationale: The transition from solid to solution eliminates the dust hazard but exponentially increases the dermal absorption risk.

Step 4: Equipment Decontamination

  • Action: Wipe down the balance, spatulas, and fume hood surface with a cloth dampened with a volatile solvent (e.g., isopropanol), followed by a secondary wipe with mild aqueous soap.

  • Rationale: The isopropanol solubilizes the organic residue, while the slightly basic soapy water helps hydrolyze and neutralize any remaining active electrophile.

Halogenated Waste Disposal Plan

Because this molecule contains a bromine atom, it cannot be disposed of in standard organic waste streams.

  • Strict Segregation: All liquid waste containing Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate must be segregated into clearly labeled "Halogenated Organic Waste" carboys[4].

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a solid hazardous waste bin designated for halogenated contamination.

  • The Causality of Segregation: Mixing halogenated waste with non-halogenated waste is not just a regulatory violation; it is a severe environmental hazard. Halogenated compounds require specialized high-temperature incineration to break the carbon-halogen bonds safely. Standard incineration temperatures can result in the incomplete combustion of brominated organics, leading to the atmospheric release of highly toxic brominated dioxins and furans.

Safety Logic & Workflow Visualization

Below is the logical relationship diagram mapping the hazard vectors to their respective safety interventions and disposal routes.

HandlingLogic Start Handling Ethyl 4-bromo-2- methylpyrimidine-5-carboxylate Solid Solid State Handling (Weighing/Transfer) Start->Solid Solution Solution State Handling (Reaction Setup) Start->Solution Risk_Dust Risk: Inhalation of Irritant Dust Solid->Risk_Dust Risk_Dermal Risk: Dermal Penetration via Carrier Solvent Solution->Risk_Dermal PPE_Solid Standard PPE: Single Nitrile, Goggles, Dust Mask (if no hood) Disposal Halogenated Organic Waste Stream PPE_Solid->Disposal PPE_Solv Enhanced PPE: Double Nitrile, Face Shield, Chemical Fume Hood PPE_Solv->Disposal Risk_Dust->PPE_Solid Risk_Dermal->PPE_Solv

Logical workflow for handling and disposing of brominated pyrimidine derivatives safely.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate
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Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate
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